rab28 protein
Description
Overview of the Rab GTPase Family in Intracellular Trafficking Regulation
The Rab family constitutes the largest group of small GTPases within the Ras superfamily, acting as master regulators of intracellular membrane traffic. bohrium.commdpi.com These proteins orchestrate the biogenesis, transport, tethering, and fusion of membrane-bound organelles and vesicles. nih.gov Rab GTPases function as molecular switches, cycling between an active state when bound to GTP and an inactive state when bound to GDP. bohrium.commdpi.com This nucleotide cycling is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote GTP binding and activation, and GTPase-activating proteins (GAPs), which stimulate GTP hydrolysis and inactivation. bohrium.comnih.govmdpi.com In their active, GTP-bound form, Rabs localize to specific membranes and recruit various effector proteins that mediate distinct steps of membrane trafficking, including vesicle budding, motility, tethering, docking, and fusion. bohrium.commdpi.comnih.govtandfonline.com The precise localization and activation of different Rab proteins on specific organelles or vesicles ensure the specificity and directionality of these trafficking pathways. bohrium.commdpi.com
Identification and Initial Characterization of Rab28 Protein
Rab28 is a member of the Ras oncogene family and is classified within the Rab subfamily of small GTPases. nih.govarvojournals.orgthermofisher.com Early characterization indicated its presence in photoreceptors and the retinal pigmented epithelium (RPE). nih.gov Research in model organisms like Caenorhabditis elegans has been instrumental in its initial characterization, revealing that rab-28 is expressed specifically in ciliated sensory neurons and localizes to the cilium, a hair-like projection from the cell surface. ucd.ieplos.org Within the cilium, RAB-28 was found to associate with the intraflagellar transport (IFT) system, a microtubule-based transport mechanism essential for building and maintaining cilia. ucd.ieplos.org This association with IFT is dependent on its nucleotide-bound state and the BBSome, a complex linked to ciliary diseases that acts as a cargo adaptor for IFT. ucd.ieplos.org
Significance of this compound in Eukaryotic Biology
The significance of Rab28 in eukaryotic biology is underscored by its association with inherited diseases, particularly autosomal recessive cone-rod dystrophy 18 (CORD18) in humans. nih.govnih.govuniprot.org This condition, characterized by progressive loss of visual acuity and retinal degeneration, is caused by mutations in the RAB28 gene. nih.govnih.gov Studies in mouse models with Rab28 knockout have shown features recapitulating the human dystrophy, including reduced photoreceptor responses and progressive retinal degeneration. nih.gov Notably, these studies revealed that Rab28 is required for the shedding and phagocytosis of cone outer segment discs by the RPE, a crucial process for photoreceptor health. nih.gov Further research in C. elegans and zebrafish has highlighted Rab28's role in ciliary function and its potential involvement in cell non-autonomous signaling between ciliated neurons and neighboring glial cells, suggesting a broader impact beyond intracellular trafficking within a single cell. ucd.ieplos.orgresearchgate.netelifesciences.org Rab28's interaction with components of the phototransduction cascade in zebrafish also points to its importance in visual function. frontiersin.org
Research findings on Rab28 highlight its diverse roles:
| Organism | Key Findings Related to Rab28 Function | Source |
| C. elegans | Expressed in ciliated sensory neurons, localizes to cilia, associates with IFT and BBSome, involved in sensory pore morphogenesis. ucd.ieplos.org | ucd.ieplos.org |
| Mouse | Required for cone outer segment shedding and phagocytosis by RPE; knockout leads to retinal degeneration. nih.gov | nih.gov |
| Zebrafish | Localizes to cone outer segments, interacts with phototransduction components, involved in outer segment shedding. frontiersin.org | frontiersin.org |
| Human | Mutations in RAB28 cause autosomal recessive cone-rod dystrophy 18 (CORD18). nih.govnih.gov | nih.govnih.govuniprot.org |
(Note: This table is intended to represent data that could be presented in an interactive format, summarizing key research findings across different organisms.)
The study of Rab28 continues to reveal its complex involvement in intracellular trafficking, particularly within the specialized context of cilia and photoreceptors, and its critical role in maintaining visual function.
Properties
CAS No. |
146991-25-5 |
|---|---|
Molecular Formula |
C7H13NO2HCl |
Synonyms |
rab28 protein |
Origin of Product |
United States |
Gene and Protein Characteristics of Rab28
Genomic Organization of the RAB28 Locus
The human RAB28 gene is located on chromosome 4 at position 4p15.33. arvojournals.orgthegencc.org The gene consists of nine exons. arvojournals.org In addition to the functional gene, pseudogenes of RAB28 are found on chromosomes 9 and X. genecards.orgnih.govthermofisher.com
Transcriptional Variants and Isoforms of RAB28 Protein
Alternative splicing of the RAB28 gene results in the production of multiple transcript variants. genecards.orgproteinatlas.orgnih.govthermofisher.com These variants give rise to at least three predicted protein isoforms that differ primarily at their C-termini. arvojournals.orgnih.gov These isoforms are referred to as Variant 1 (RAB28S), Variant 2 (RAB28L), and Variant 3 (also identified as HST03798). nih.gov Two of these isoforms, Variant 1 and Variant 2, are predicted to contain a C-terminal CAAX farnesylation motif, a modification that can influence protein localization and function. arvojournals.orgnih.gov Experimental evidence has confirmed the farnesylation of isoform 1. nih.gov The third isoform lacks a CAAX motif and is therefore not predicted to be prenylated. nih.gov
Gene Expression Profiles of RAB28
The expression of the RAB28 gene and the resulting this compound exhibits specific patterns across different tissues and developmental stages.
Tissue-Specific Expression Patterns of this compound
RAB28 is detected in many human tissues. proteinatlas.org Studies on human tissues have shown differing expression profiles among the identified isoforms. Isoform S (Variant 1) is detected in most tissues examined, including the cortex, liver, kidney, skeletal muscle, adipose tissue, testis, urothelium, lung, bone marrow, and retinal pigment epithelium (RPE). uniprot.org Isoform L (Variant 2) is reported to be widely and abundantly expressed across all tissues investigated. sinobiological.comuniprot.org Isoform 3 shows high expression levels in the heart, lung, bone marrow, retina, brain, and RPE. sinobiological.comuniprot.org
In model organisms, tissue expression patterns have also been observed. In Caenorhabditis elegans, RAB-28 expression is exclusively found in ciliated neurons. nih.govplos.orgnih.gov Research in rats indicates that RAB28 localizes to the basal body and ciliary rootlet within photoreceptor cells of the retina. sinobiological.comnih.govuniprot.orgalliancegenome.org Mouse studies corroborate expression in the retina, specifically in the retinal photoreceptor layer, and localization to the ciliary basal body and ciliary rootlet. alliancegenome.orgzfin.orgjax.org
Below is a summary of reported tissue expression for human RAB28 isoforms based on available data:
| Human RAB28 Isoform | Reported Tissue Expression |
| Isoform S (Variant 1) | Cortex, Liver, Kidney, Skeletal Muscle, Adipose Tissue, Testis, Urothelium, Lung, Bone Marrow, Retinal Pigment Epithelium (RPE) uniprot.org |
| Isoform L (Variant 2) | Widely and abundantly expressed in all tissues sinobiological.comuniprot.org |
| Isoform 3 | Heart, Lung, Bone Marrow, Retina, Brain, Retinal Pigment Epithelium (RPE) sinobiological.comuniprot.org |
Developmental Regulation of RAB28 Gene Expression
Developmental regulation of RAB28 gene expression has been studied in model organisms. In maize (Zea mays), the rab28 gene is induced during the late stages of embryo development and in response to abscisic acid, a plant hormone. nih.govnih.gov The accumulation of the this compound product in maize occurs during late embryogenesis. nih.gov
Studies in C. elegans using whole-organism RNA-Seq libraries have revealed a distinct developmental expression profile for ciliary genes, including rab-28. nih.govplos.orgplos.org These genes show peak expression during late embryonic and first larval stages, coinciding with the period of ciliogenesis when most ciliated neurons differentiate. nih.govplos.orgplos.org Expression levels are significantly reduced in subsequent developmental stages. plos.orgplos.org This suggests a role for RAB28 during the formation and initial function of cilia in C. elegans.
| Organism | Developmental Expression Pattern |
| Zea mays | Induced in late embryo development; protein accumulates during late embryogenesis. nih.govnih.gov |
| C. elegans | Peak expression in late embryo and first larval stages, reduced in later stages. nih.govplos.orgplos.org |
This compound is a member of the Rab family of small GTPases, which are crucial regulators of membrane trafficking in eukaryotic cells. Rab GTPases function as molecular switches, controlling various steps in vesicular transport pathways. Rab28 is a divergent member of this family with roles identified in diverse organisms, including humans, Trypanosoma brucei, Caenorhabditis elegans, and Zea mays. Research into Rab28 has revealed its involvement in processes such as vesicle formation, transport, membrane fusion, and the maintenance of organelle identity and homeostasis, particularly within the context of ciliary function and photoreceptor health.
Molecular and Cellular Functions of Rab28 Protein
Contribution to Organelle Identity and Homeostasis Specific Rab proteins are physically associated with distinct organelles and their associated transport vesicles, contributing to organelle identityphysiology.org. Rab28's localization to the endosomal pathway in organisms like Trypanosoma brucei and its association with ciliary membranes in C. elegans and photoreceptors suggest a role in defining and maintaining the identity and function of these compartmentsnih.govarvojournals.orgnih.govfrontiersin.org. In Trypanosoma brucei, Rab28 is required for the maintenance of the Golgi complex architecture and the expression levels and locations of retromer and ESCRT complex subunits, suggesting a role in retrograde trafficking from late endosomes to the Golgi and coordinating late endocytic eventsnih.gov. In photoreceptor cells, where Rab28 is highly expressed, it plays an essential role in the shedding and phagocytosis of cone outer segment discs by the retinal pigmented epithelium (RPE)frontiersin.orgnih.govresearchgate.netresearchgate.net. This process is crucial for photoreceptor health and the maintenance of retinal homeostasisnih.govresearchgate.net. Loss of Rab28 function can lead to impaired membrane shedding and/or failed phagocytosis, contributing to retinal degeneration observed in conditions like cone-rod dystrophymdpi.comfrontiersin.orgnih.govresearchgate.net. Furthermore, in C. elegans, Rab28 and the BBSome negatively regulate extracellular vesicle (EV) levels at the periciliary membrane, suggesting a role in controlling EV biogenesis and shedding, which can influence signaling between cells and shape sensory organ compartmentselifesciences.orgsemanticscholar.org.
Research findings on Rab28 function in different organisms highlight its diverse roles in membrane trafficking and cellular homeostasis. For example, studies in Zea mays indicate Rab28's involvement in vesicle trafficking, plant development, and potentially stress response pathways ontosight.ai.
Data on Rab28 interactions provide further insight into its functions. A protein-protein interaction screen in mice identified Rab28 interacting with proteins such as phosphodiesterase 6 delta-subunit (PDE6D) and voltage-gated potassium channel subfamily J member 13 (KCNJ13) nih.gov. PDE6D is a prenyl-binding protein required for the trafficking of farnesylated Rab28 to outer segments nih.gov.
The distinct functions of Rab28 in various organisms and cellular contexts underscore its adaptability and importance in diverse membrane dynamics and organelle maintenance processes.
Subcellular Localization and Trafficking Mechanisms
Localization to Ciliary Compartments
A prominent aspect of RAB28 localization is its association with ciliary structures, which are essential organelles involved in various cellular processes, including sensory perception and signaling.
Photoreceptor outer segments are specialized structures considered to be modified primary cilia, crucial for light detection. frontiersin.orgucd.ienih.gov RAB28 has been shown to localize to these outer segments in both zebrafish and murine models. frontiersin.orgnih.govarvojournals.org In zebrafish cone photoreceptors, RAB28 is found to localize almost exclusively to the outer segments. frontiersin.orgucd.ienih.gov
RAB28 functions as an intraflagellar transport (IFT) cargo, undergoing bidirectional movement along the ciliary axoneme in C. elegans. plos.orgnih.govnih.govuniprot.org This dynamic transport is dependent on the GTP-bound, or active, state of RAB28. plos.orgnih.govnih.govuniprot.org The trafficking of RAB28 within cilia is a regulated process involving the Bardet-Biedl syndrome (BBSome) complex, ARL-6, and PDE6D (known as PDL-1 in C. elegans). biorxiv.orgelifesciences.orgplos.orgnih.govresearchgate.netnih.govplos.orgfigshare.com
The periciliary membrane and the ciliary basal body are critical regions for regulating protein entry into and exit from the cilium. In C. elegans, the active, GTP-bound form of RAB-28 demonstrates a concentrated presence at the periciliary membrane, a localization that is dependent on the BBSome. plos.orgnih.govnih.govuniprot.orgplos.orgfigshare.com The periciliary membrane compartment (C. elegans PCMC) serves as a trafficking hub for sorting proteins destined for either the cilium or the cell body. biorxiv.org RAB28 enrichment at the periciliary membrane has been observed in various C. elegans neurons, including amphid, phasmid, CEM, and RnB neurons. elifesciences.orgresearchgate.net The sequential targeting of lipidated RAB28 to both periciliary and ciliary membranes is highly reliant on the coordinated action of the BBSome and PDE6D. biorxiv.orgelifesciences.org Furthermore, RAB28 has been found to localize to the basal body of photoreceptors in rats. researchgate.netnih.govuniprot.orgalliancegenome.orgmdpi.comgenecards.orgmybiosource.com The BBSome, a complex situated at the ciliary base, interacts with GTP-bound RAB-28 to facilitate its targeting to the periciliary membrane. nih.govplos.orgfigshare.com
In addition to the basal body, RAB28 has also been shown to localize to the ciliary rootlet in rat photoreceptors. researchgate.netnih.govuniprot.orgalliancegenome.orgmdpi.comgenecards.orgmybiosource.com
Association with Endomembrane Systems
Beyond its prominent ciliary localization, RAB28 is also associated with endomembrane systems, indicating its involvement in broader cellular trafficking processes.
RAB28 is implicated in general intracellular trafficking. genecards.orgsinobiological.com Studies in the unicellular organism Trypanosoma brucei have demonstrated that Rab28 localizes to the endosomal pathway and exhibits partial colocalization with Vps23, a component of the ESCRT I complex. nih.govresearchgate.netnih.gov In T. brucei, Rab28 is essential for the turnover of endocytosed proteins and their delivery to lysosomes. nih.govresearchgate.netnih.gov Depletion of Rab28 in T. brucei leads to disruptions in the expression levels of subunits belonging to the ESCRT and retromer complexes. nih.govresearchgate.netnih.gov The BBSome, which interacts with RAB28, has also been linked to endosomal sorting and degradative pathways. elifesciences.org While not specifically detailed for RAB28 in all contexts, Rab proteins in general are known to be key regulators of membrane trafficking events, including endocytosis and exocytosis. ontosight.ai
RAB28 is involved in the process of photoreceptor outer segment shedding and subsequent phagocytosis. researchgate.netarvojournals.orgmdpi.comfightingblindness.ienih.govnih.govzfin.orgresearchgate.net Studies in zebrafish and murine models have shown that the absence of Rab28 leads to a reduction in outer segment phagocytosis (OSP) by the retinal pigment epithelium (RPE). researchgate.netarvojournals.orgmdpi.comnih.govnih.govresearchgate.net RAB28 is predicted to be located on the membrane of cytoplasmic vesicles, including phagosomes. uniprot.org In zebrafish, it functions upstream of or within the processes of phagocytosis and the regulation of phagosome maturation. zfin.org These findings suggest that RAB28 plays a role in regulating phagocytic processes occurring at the ciliary/outer segment membrane. arvojournals.org
| Organism | Localization Site | Key Associated Factors/Mechanisms | References |
| C. elegans | Cilia, Periciliary Membrane, Ciliary Axoneme | BBSome, ARL-6, PDL-1 (PDE6D), IFT, GTP-bound state | biorxiv.orgelifesciences.orgplos.orgnih.govresearchgate.netnih.govuniprot.orgplos.orgfigshare.com |
| Rat | Photoreceptor Basal Body, Ciliary Rootlet | Not explicitly detailed in search results | researchgate.netnih.govuniprot.orgalliancegenome.orgmdpi.comgenecards.orgmybiosource.com |
| Mouse | Photoreceptor Outer Segments | Involved in OS phagocytosis | researchgate.netarvojournals.orgmdpi.comnih.govnih.govresearchgate.net |
| Zebrafish | Cone Photoreceptor Outer Segments, RPE Phagosomes | GTP/GDP-binding (partially), OS shedding, Phagocytosis | frontiersin.orgresearchgate.netucd.ienih.govarvojournals.orgmdpi.comnih.govzfin.orgresearchgate.net |
| Trypanosoma brucei | Endosomal Pathway, Partial colocalization with Vps23 | ESCRT I, Endocytosed protein turnover, Lysosomal delivery, ESCRT/Retromer expression | nih.govresearchgate.netnih.gov |
| Human | Cytoplasmic vesicle, Phagosome membrane, Endosome membrane, Late endosome | Intracellular trafficking, associated with arCRD | nih.govgenecards.orgsinobiological.comuniprot.org |
Compound Table
Late Endosome Localization
In Trypanosoma brucei, Rab28 has been shown to locate to the endosomal pathway and partially colocalize with Vps23, a component of the ESCRT I complex nih.govresearchgate.netnih.gov. This suggests a role for Rab28 in coordinating late endocytic events nih.govresearchgate.netscispace.com. Rab28 is required for the turnover of endocytosed proteins and the delivery of protein cargo to the lysosome in T. brucei nih.govresearchgate.net. Depletion of Rab28 in T. brucei leads to decreased protein levels of ESCRT I (Vps23/28) and retromer (Vps26) subunits, indicating that Rab28 is an important regulator of these factors and coordinates the activity of retromer-dependent trafficking and ESCRT-mediated degradative pathways nih.govresearchgate.net. In humans, RAB28 is also listed with subcellular locations including endosome membrane and late endosome in UniProtKB uniprot.org.
Mechanisms of Subcellular Targeting
The targeting of RAB28 to specific cellular compartments, particularly cilia, involves complex mechanisms that include its activation state and interaction with transport machinery.
Intraflagellar Transport (IFT) Dependence
Intraflagellar transport (IFT) is a crucial process for building and maintaining cilia, involving the movement of protein complexes and cargo along microtubule tracks within the cilium plos.orgnih.govnih.gov. In Caenorhabditis elegans, RAB-28 functions as an IFT cargo and undergoes bidirectional movement along ciliary axonemes when in its active GTP-bound state plos.orguniprot.orgnih.gov. This association with IFT trains is dependent on its GTPase activity; the GDP-locked inactive form shows little or no observable IFT plos.orgnih.gov. The Bardet-Biedl syndrome (BBS) cargo-adaptor protein complex, known as the BBSome, plays a significant role in RAB-28 ciliary localization and transport in C. elegans elifesciences.orgbiorxiv.orgplos.orgnih.gov. The BBSome is required for the IFT motility and periciliary membrane targeting of active RAB-28 elifesciences.orgplos.org. Research suggests that RAB28 associates with the BBSome and IFT for transport into cilia arvojournals.org.
Lipidated Protein Intraflagellar Targeting (LIFT)
RAB28 is a lipidated protein, specifically farnesylated researchgate.netresearchgate.net. The targeting of lipidated proteins to cilia involves a pathway termed Lipidated Protein Intraflagellar Targeting (LIFT) elifesciences.orgbiorxiv.orgnih.govresearchgate.netescholarship.org. In C. elegans, the ciliary targeting of RAB-28 requires the orthologs of PDE6D (PDL-1) and ARL3 (ARL-3) elifesciences.orgbiorxiv.org. PDE6D is a molecular chaperone known to shuttle lipidated proteins, including RAB28, into the cilium elifesciences.orgbiorxiv.orgresearchgate.netresearchgate.netescholarship.org. While the periciliary membrane localization of active RAB-28 remains intact in pdl-1 and arl-3 null mutants, its IFT motility is completely lost elifesciences.orgbiorxiv.org. This suggests that PDE6D and ARL3 are essential for the IFT-dependent transport of lipidated RAB-28 within the cilium, potentially by facilitating its association with IFT trains after extraction from the membrane elifesciences.orgbiorxiv.org. RAB28 is one of the few proteins known to undergo both IFT and lipidated protein transport, suggesting this may be a general mechanism for the ciliary targeting and distribution of lipidated proteins elifesciences.org.
Regulatory Mechanisms of Rab28 Protein Activity
Guanine (B1146940) Nucleotide Binding and Hydrolysis Cycle
The core regulatory mechanism of Rab28, like other Rab GTPases, involves its ability to bind either guanosine (B1672433) triphosphate (GTP) or guanosine diphosphate (B83284) (GDP). This binding state dictates the protein's conformation and, consequently, its functional interactions within the cell. nih.govbiologists.comnih.gov
GTP-Bound (Active) Conformation
In its GTP-bound state, Rab28 adopts an active conformation. This state is characterized by specific structural arrangements, particularly within the flexible "switch" regions (Switch 1 and Switch 2). nih.govnih.gov The GTP-bound form enables Rab28 to interact with and recruit downstream effector proteins, which are essential for mediating various membrane trafficking steps, including vesicle budding, movement, tethering, and fusion with target membranes. mdpi.comnih.gov Structural studies, including those utilizing non-hydrolyzable GTP analogues, have provided insights into the active conformation, showing the nucleotide securely positioned between key structural elements like the P-loop and Switch 1 region. nih.govmdpi.comnih.gov
GDP-Bound (Inactive) Conformation
Hydrolysis of the bound GTP to GDP and inorganic phosphate (B84403) triggers a conformational change in Rab28, leading to its inactive state. The GDP-bound conformation involves significant rearrangements in the switch regions, which typically results in a reduced affinity for effector molecules, effectively turning off downstream signaling. nih.govnih.gov Notably, Rab28 has been observed to undergo a more substantial nucleotide-dependent conformational change compared to many other Rab family members, a characteristic that may be influenced by a conserved double-glycine motif located at the beginning of its Switch 2 region. nih.govnih.govnih.gov In the inactive, GDP-bound state, the nucleotide appears more exposed to the solvent compared to its protected position in the active form. mdpi.com
Regulation by Guanine Nucleotide Exchange Factors (GEFs)
The transition from the inactive GDP-bound state to the active GTP-bound state is facilitated by Guanine Nucleotide Exchange Factors (GEFs). GEFs catalyze the release of GDP from Rab proteins, allowing the binding of the more prevalent GTP and thereby activating the Rab protein. nih.govbiologists.commdpi.com
Role of DENN Domain Proteins
A prominent class of Rab-specific GEFs are proteins containing the DENN (Differentially Expressed in Normal and Neoplastic cells) domain. nih.govrupress.orgresearchgate.net DENN domain proteins are recognized as key regulators of Rab GTPases, with various DENN domains exhibiting specificity for different Rab proteins. nih.govrupress.orgresearchgate.net Specific DENN domains have been demonstrated to possess GEF activity towards Rab28. mdpi.com
Specific GEFs: Myotubularin-Related Protein 5 and 13
Myotubularin-related protein 5 (MTMR5) and Myotubularin-related protein 13 (MTMR13), both containing DENN domains, have been identified as specific GEFs for Rab28. mdpi.comnih.govrupress.orgresearchgate.netnih.govphosphatome.netnih.gov Although classified as pseudo-phosphatases, MTMR5 and MTMR13 interact with the active lipid phosphatase MTMR2, and these interactions are implicated in regulating endosomal functions. nih.govresearchgate.netphosphatome.net The established GEF activity of MTMR5 and MTMR13 towards Rab28 supports the notion that Rab28 is involved in endosomal trafficking pathways, consistent with its observed co-localization with components of the ESCRT complex on endosomes. nih.govresearchgate.net
Detailed research findings confirm the GEF activity of MTMR5 and MTMR13 on Rab28:
| GEF Protein | Target Rab | Evidence Type |
| MTMR5 | Rab28 | GEF activity demonstrated in studies. mdpi.comnih.govrupress.orgresearchgate.net |
| MTMR13 | Rab28 | GEF activity demonstrated in studies. mdpi.comnih.govrupress.orgresearchgate.net |
These findings underscore the critical role of MTMR5 and MTMR13 in controlling the activation state of Rab28.
Regulation by GTPase-Activating Proteins (GAPs)
The inactivation of Rab28 is promoted by GTPase-Activating Proteins (GAPs). GAPs enhance the intrinsic GTP hydrolysis rate of Rab proteins, accelerating the conversion of bound GTP to GDP and inorganic phosphate. nih.govbiologists.commdpi.com This process leads to the dissociation of Rab28 from its effectors and its return to an inactive, GDP-bound state. nih.govbiologists.com While Rab proteins possess inherent GTPase activity, it is typically slow; GAPs significantly increase this rate, ensuring the timely termination of Rab-mediated signaling events. nih.govnih.gov
Specific GAPs have been identified that regulate Rab28. For instance, the Rab-GTPase-activating proteins TBC1D1 and TBC1D4 have been shown to act as GAPs for Rab28 in in vitro assays. nih.gov These GAPs are known to be involved in the insulin-stimulated trafficking of the glucose transporter GLUT4, suggesting a potential functional link involving Rab28 in this pathway. nih.gov
Research indicates specific GAP activity towards Rab28:
| GAP Protein | Target Rab | Evidence Type |
| TBC1D1 | Rab28 | Demonstrated in vitro GAP activity. nih.gov |
| TBC1D4 | Rab28 | Demonstrated in vitro GAP activity. nih.gov |
This regulation by GAPs is essential for the precise temporal control of Rab28 activity and the coordination of membrane trafficking processes.
Post-Translational Modifications
Post-translational modifications are critical for modulating the function of Rab proteins, including Rab28 mdpi.comnih.gov. These modifications can influence various aspects of Rab28's biology, such as its membrane association, protein-protein interactions, and ultimately, its role in intracellular trafficking pathways mdpi.comnih.gov.
Farnesylation and Lipid Anchoring
Rab28 is predicted and has been experimentally verified to be farnesylated genecards.orgresearchgate.netnih.govresearchgate.net. Protein prenylation, which includes farnesylation and geranylgeranylation, involves the covalent attachment of isoprenyl lipid anchors to cysteine residues near the C-terminus of proteins tandfonline.comnih.govresearchgate.net. This lipid modification is crucial for the membrane attachment of Rab proteins, enabling them to associate with specific intracellular membranes where they exert their regulatory functions tandfonline.com.
Unlike many other Rab GTPases that are geranylgeranylated, Rab28 is specifically farnesylated genecards.org. This selective farnesylation targets Rab28 to membranes and is essential for its proper localization and function researchgate.netnih.govresearchgate.net. The lipid anchor facilitates the interaction of Rab28 with cellular membranes, a prerequisite for its role in regulating vesicular transport tandfonline.com. Studies have provided direct experimental evidence verifying Rab28 (specifically the short isoform) as an exclusive farnesyltransferase target nih.govresearchgate.net.
Phosphorylation Events
Phosphorylation is another significant post-translational modification that can regulate Rab protein function mdpi.comnih.govnih.gov. This modification involves the addition of a phosphate group to specific amino acid residues, typically serine, threonine, or tyrosine, catalyzed by protein kinases numberanalytics.com. Phosphorylation can induce conformational changes in the protein, altering its activity, stability, localization, and interactions with other proteins numberanalytics.com. While the specific phosphorylation sites and their comprehensive impact on Rab28 are still areas of ongoing research, studies on other Rab proteins highlight the potential for phosphorylation to finely tune Rab activity and localization nih.govnih.gov.
Protein Kinases Involved in Phosphorylation (e.g., CK2 protein kinase)
Protein kinase CK2 (formerly known as casein kinase II) is a ubiquitous serine/threonine kinase involved in phosphorylating a wide array of substrates, influencing numerous cellular processes oup.commdpi.com. While direct experimental evidence demonstrating CK2 phosphorylation of human Rab28 is limited in the provided search results, CK2 has been implicated in regulating the activity of other proteins involved in membrane trafficking and has been shown to phosphorylate other Rab proteins or proteins that interact with Rabs in various organisms molbiolcell.orgunil.chnih.govnih.gov.
For instance, in maize, CK2 phosphorylates transcription factors (EmBP-2 and ZmBZ-1) that regulate the expression of the rab28 gene, suggesting an indirect regulatory link oup.comnih.govwikigenes.org. Additionally, CK2 has been shown to phosphorylate other proteins involved in cellular transport and signaling pathways that intersect with Rab functions mdpi.commolbiolcell.orgnih.gov. The broad substrate specificity and pleiotropic roles of CK2 suggest a potential, albeit not yet fully elucidated for human Rab28 in the provided context, for its involvement in Rab28 regulation through direct or indirect mechanisms.
Impact on Rab28 Activity and Localization
Phosphorylation events can significantly impact the activity and localization of Rab proteins nih.govnih.gov. For Rab28, while specific details on the impact of phosphorylation are less extensively documented in the provided results compared to farnesylation, the general principles of Rab phosphorylation suggest potential regulatory outcomes.
Studies on other Rabs indicate that phosphorylation can affect their nucleotide binding state, their interaction with GEFs, GAPs, and effectors, and their association with membranes nih.govnih.gov. For example, phosphorylation of some Rabs in their switch regions can influence their ability to bind GTP or GDP and interact with downstream effectors nih.gov. Phosphorylation can also regulate the dissociation of Rabs from GDP dissociation inhibitors (GDIs), which are involved in shuttling inactive Rabs in the cytosol and delivering them to membranes nih.gov.
Given Rab28's localization to the cell membrane, lipid-anchor, cytoplasm, cytoskeleton, cilium basal body, and photoreceptor ciliary rootlet, phosphorylation could potentially modulate its trafficking between these compartments or its interaction with organelle-specific effectors genecards.orguniprot.org. In C. elegans, the nucleotide-bound state of Rab-28 dramatically alters its localization in ciliated sensory neurons, with the GTP-locked active form concentrating at the periciliary membrane and undergoing intraflagellar transport (IFT) plos.org. While this study focuses on GTP/GDP cycling, it highlights how changes in Rab28's activation state, potentially influenced by phosphorylation, can impact its localization and movement within the cell, particularly in the context of cilia plos.org.
Further research is needed to specifically identify the phosphorylation sites on Rab28, the kinases responsible (including the potential involvement of CK2 or other protein kinases), and the precise molecular mechanisms by which these phosphorylation events regulate Rab28 activity, localization, and its roles in processes like intracellular trafficking and ciliary function.
Protein Protein Interaction Networks of Rab28 Protein
Interaction with Ciliary Transport Machinery
Rab28 is a ciliary protein that associates with the machinery responsible for transport within cilia, crucial organelles involved in various cellular functions, including sensory perception and signaling nih.govplos.org.
Bardet-Biedl Syndrome (BBSome) Complex Association
Rab28 interacts with the BBSome complex, an octameric protein complex (composed of BBS1, BBS2, BBS4, BBS5, BBS7, BBS8, BBS9, and BBS18) essential for ciliary transport and signaling nih.govresearchgate.net. Studies in C. elegans have shown that the association of RAB-28 with the periciliary membrane and its intraflagellar transport (IFT) are dependent on BBSome components like BBS-8 and BBS-5 nih.govsemanticscholar.org. The BBSome is proposed to be required for the normal targeting and retention of RAB-28 at the periciliary membrane semanticscholar.org. The binding of GTP to RAB-28 promotes its targeting to the periciliary membrane via interactions with the BBSome complex located at the ciliary base plos.orgnih.gov. RAB-28(GTP)-BBSome assemblies are thought to associate with the IFT machinery and enter the cilium plos.orgnih.gov. Loss of BBSome function can lead to excessive and ectopic extracellular vesicle production, a process that Rab28 negatively regulates nih.govelifesciences.orgbiorxiv.org.
ARL-6 and Other ARL Proteins
ARL-6 (BBS3 in mammals) is a small G-protein that recruits the BBSome to membranes elifesciences.org. In C. elegans, the BBSome/ARL-6/PDL-1 network regulates RAB-28 localization and IFT behavior nih.govbiorxiv.org. While GTP-bound RAB-28 is enriched at the periciliary membrane, its IFT is inhibited by ARL-6 in C. elegans amphid and phasmid neurons nih.govbiorxiv.org. However, in extracellular vesicle-releasing neurons (EVNs), ARL-6 positively regulates RAB-28 IFT events researchgate.net. The localization of RAB-28 to the periciliary membrane in EVN cilia is reduced in arl-6 mutants researchgate.net. Another ARL protein, ARL-3, is also required for RAB-28 IFT transport in C. elegans, in addition to the BBSome and PDL-1 nih.govsemanticscholar.orgelifesciences.org. ARL3 is known to act as a cargo-displacement factor for lipidated proteins shuttled into cilia by proteins like PDE6D elifesciences.org.
Phosphodiesterase 6 Subunit Delta (PDE6D)
Rab28 interacts with Phosphodiesterase 6 Subunit Delta (PDE6D), a prenyl-binding protein that acts as a molecular chaperone to transport lipidated proteins, including some Rab proteins, to cilia frontiersin.orgresearchgate.netelifesciences.orgnih.govhelmholtz-muenchen.de. The sequential targeting of lipidated Rab28 to periciliary and ciliary membranes is highly dependent on the BBSome and PDE6D, respectively nih.govelifesciences.orgbiorxiv.org. The interaction between Rab28 and PDE6D is dependent on Rab28 prenylation nih.gov. In the absence of PDE6D, Rab28 is unable to traffic to outer segments and accumulates in the inner segment of photoreceptors nih.gov. This highlights PDE6D's crucial role in the ciliary targeting of Rab28 nih.govnih.gov.
Here is a summary of some key protein interactions of Rab28 in ciliary transport:
| Interacting Protein/Complex | Organism Model | Observed Interaction/Role | Source(s) |
| BBSome | C. elegans | Required for periciliary membrane association and IFT; negatively regulates EV shedding. | nih.govplos.orgsemanticscholar.orgnih.govelifesciences.orgbiorxiv.org |
| IFT Components | C. elegans | Rab28 is an IFT cargo, undergoes bidirectional movement. | nih.govplos.orgplos.orguniprot.org |
| ARL-6 | C. elegans | Regulates localization and IFT; inhibits IFT in some neurons, promotes in others. | nih.govresearchgate.netsemanticscholar.orgbiorxiv.org |
| ARL-3 | C. elegans | Required for IFT transport. | nih.govsemanticscholar.orgelifesciences.org |
| PDE6D | C. elegans, Mouse | Required for ciliary/outer segment targeting; acts as a prenyl-binding chaperone. | nih.govfrontiersin.orgresearchgate.netelifesciences.orgbiorxiv.orgnih.govhelmholtz-muenchen.denih.gov |
Association with Endosomal Sorting and Degradation Pathways
Rab28 has also been implicated in endosomal sorting and degradation pathways, particularly in unicellular organisms like Trypanosoma brucei researchgate.netnih.gov.
ESCRT Complex Components (e.g., Vps23/28)
Here is a summary of some key protein interactions of Rab28 in endosomal sorting:
| Interacting Protein/Complex | Organism Model | Observed Interaction/Role | Source(s) |
| ESCRT I (Vps23/28) | Trypanosoma brucei | Partially colocalizes with Vps23; required for turnover of endocytosed proteins and lysosomal delivery; regulates ESCRT I protein levels. | researchgate.netnih.govresearchgate.net |
Retromer Complex Components (e.g., Vps26)
Studies in Trypanosoma brucei have indicated a potential interaction between Rab28 and components of the retromer complex, such as Vps26. In T. brucei, Rab28 localizes to the endosomal pathway and its depletion through RNA interference leads to decreased protein levels of retromer components, including Vps26. researchgate.netnih.govdntb.gov.uanih.gov This suggests that Rab28 may act as a regulator of retromer-dependent trafficking pathways in this organism. researchgate.netnih.govdntb.gov.uanih.gov While this interaction has been observed in trypanosomes, its directness and implications in mammalian systems, particularly in the context of photoreceptor function, require further investigation. The retromer complex itself is crucial for retrograde transport of proteins from endosomes to the Golgi network and involves the cargo-selective complex composed of Vps26, Vps29, and Vps35 subunits. biologists.comnih.gov Mammals have two Vps26 paralogs, Vps26A and Vps26B, which define distinct retromer complexes. nih.gov
Interaction with Phototransduction Cascade Proteins
Rab28 has been shown to biochemically associate with components of the phototransduction cascade, particularly in cone photoreceptors. nih.govresearchgate.netnih.gov This interaction suggests a potential role for Rab28 in the transport or regulation of these key visual proteins, possibly within the photoreceptor outer segment where Rab28 predominantly localizes. nih.gov
Opsin Interactions
Co-immunoprecipitation analysis in zebrafish has demonstrated that tagged Rab28 interacts with opsins. nih.govresearchgate.netnih.gov Opsins are light-sensitive receptor proteins found in photoreceptor cells, crucial for initiating the phototransduction cascade upon light absorption. The interaction between Rab28 and opsins may be involved in the trafficking or maintenance of opsins within the outer segment.
Phosphodiesterase 6C
Rab28 has also been shown to interact with phosphodiesterase 6C (PDE6C), a key enzyme in the phototransduction pathway responsible for hydrolyzing cyclic GMP (cGMP). nih.govresearchgate.netnih.gov This interaction was identified through co-immunoprecipitation analysis in zebrafish. nih.govresearchgate.netnih.gov Furthermore, studies in murine models identified PDE6 delta-subunit (PDE6D), a prenyl-binding protein known to shuttle lipidated proteins into the cilium, as a Rab28-interacting protein. nih.gov Loss of PDE6D was found to prevent the delivery of Rab28 to outer segments, highlighting the importance of this interaction for Rab28 localization. nih.gov
Guanylate Cyclase 2D
Another protein in the phototransduction cascade that interacts with Rab28 is guanylate cyclase 2D (GUCY2D). nih.govresearchgate.netnih.gov GUCY2D is a retina-specific guanylate cyclase responsible for synthesizing cGMP in photoreceptors, a critical step in the recovery phase of phototransduction. genecards.orgnih.govuniprot.org The interaction between Rab28 and GUCY2D has been demonstrated through co-immunoprecipitation in zebrafish. nih.govresearchgate.netnih.gov
Data regarding the interactions with phototransduction proteins can be summarized as follows:
| Interacting Protein | Method of Identification | Organism | Reference |
| Opsins | Co-immunoprecipitation | Zebrafish | nih.govresearchgate.netnih.gov |
| Phosphodiesterase 6C (PDE6C) | Co-immunoprecipitation | Zebrafish | nih.govresearchgate.netnih.gov |
| Guanylate Cyclase 2D (GUCY2D) | Co-immunoprecipitation | Zebrafish | nih.govresearchgate.netnih.gov |
| PDE6 Delta-subunit (PDE6D) | Protein-protein interaction screen | Murine | nih.gov |
Other Identified Interacting Partners
Beyond the phototransduction cascade, other proteins have been identified as interacting partners of Rab28, suggesting broader roles in cellular processes.
ARGLU1, RABGAP1L, SARM1
While the provided search results did not yield specific details about direct interactions between Rab28 and ARGLU1 or RABGAP1L, the search for interacting partners of Rab28 did identify SARM1 in some protein-protein interaction databases. SARM1 (Sterile alpha and TIR motif containing 1) is an enzyme primarily expressed in neurons that plays a central role in the Wallerian degeneration pathway. wikipedia.org Its interaction with Rab28 suggests a potential link between Rab28 function and neuronal health or degeneration pathways, although the nature and functional significance of this interaction require further investigation.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Rab28 protein | - |
| Vps26 protein | - |
| Opsin | 24986635 figshare.com, 21593721 nih.gov |
| Phosphodiesterase 6C | - |
| Guanylate Cyclase 2D | - |
| ARGLU1 protein | - |
| RABGAP1L protein | - |
| SARM1 protein | 5029 |
| Rhodopsin | 71464390 nih.gov |
| PDE6 Delta-subunit (PDE6D) | - |
This compound, a member of the Rab family of small GTPases, is involved in intricate protein-protein interactions that are fundamental to its cellular functions. These interactions are particularly relevant in the context of membrane trafficking and signaling pathways, notably within photoreceptor cells where Rab28 is highly expressed. frontiersin.orgnih.govnih.gov Research efforts, utilizing model organisms like zebrafish and mice, along with biochemical techniques such as co-immunoprecipitation and proteomic analysis, have begun to delineate the network of proteins that interact with Rab28. nih.govnih.govresearchgate.netnih.govresearchgate.net Understanding these interactions is crucial for elucidating the precise roles of Rab28 and its implication in associated pathologies, such as inherited retinal dystrophies. nih.govresearchgate.netnih.govresearchgate.net
Retromer Complex Components (e.g., Vps26)
Evidence from studies in the unicellular organism Trypanosoma brucei suggests a connection between Rab28 and the retromer complex, a key machinery for endosomal protein recycling. researchgate.netnih.govdntb.gov.uanih.gov In T. brucei, Rab28 is localized within the endosomal pathway. researchgate.netnih.govdntb.gov.uanih.gov Depletion of Rab28 in this organism through RNA interference resulted in a decrease in the protein levels of retromer components, including Vps26. researchgate.netnih.govdntb.gov.uanih.gov This finding indicates that Rab28 may play a regulatory role in retromer-dependent trafficking and potentially influences the stability or synthesis of retromer subunits like Vps26 in trypanosomes. researchgate.netnih.govdntb.gov.uanih.gov While these observations highlight a potential functional link, further research is needed to determine if a direct interaction between Rab28 and retromer components exists in mammalian systems and its significance in the context of Rab28's known functions, particularly in photoreceptors. The retromer complex is known to be composed of a cargo-selective trimer (Vps26, Vps29, and Vps35) and is involved in retrieving transmembrane proteins from endosomes. biologists.comnih.gov Mammalian cells express two paralogs of Vps26, Vps26A and Vps26B, which contribute to the formation of distinct retromer complexes. nih.gov
Interaction with Phototransduction Cascade Proteins
Rab28 has been shown to interact biochemically with several proteins that are integral to the phototransduction cascade, the process by which light is converted into electrical signals in photoreceptor cells. nih.govresearchgate.netnih.gov These interactions, primarily identified through studies in zebrafish models, suggest a potential involvement of Rab28 in the trafficking, localization, or regulation of these crucial visual proteins, particularly within the photoreceptor outer segment where Rab28 is predominantly found. nih.gov
Opsin Interactions
Co-immunoprecipitation experiments conducted in zebrafish have provided evidence for the interaction between tagged Rab28 and opsins. nih.govresearchgate.netnih.gov Opsins are the visual pigments located in the membranes of photoreceptor outer segments that absorb light and initiate the phototransduction cascade. The demonstrated interaction between Rab28 and opsins suggests a possible role for Rab28 in the transport or maintenance of opsin molecules within the specialized structure of the outer segment.
Phosphodiesterase 6C
Rab28 has also been found to interact with phosphodiesterase 6C (PDE6C), an enzyme critical for the deactivation phase of the phototransduction cascade. nih.govresearchgate.netnih.gov PDE6C hydrolyzes cyclic GMP (cGMP), leading to the closure of ion channels and a change in membrane potential. genecards.orgnih.govuniprot.org Co-immunoprecipitation analysis in zebrafish supports this interaction. nih.govresearchgate.netnih.gov Furthermore, in murine models, the prenyl-binding protein PDE6 delta-subunit (PDE6D), which facilitates the ciliary transport of lipidated proteins, was identified as a Rab28-interacting partner. nih.gov The absence of PDE6D was observed to impair the delivery of Rab28 to the outer segments, underscoring the functional importance of the interaction between Rab28 and PDE6D for the proper localization of Rab28. nih.gov
Guanylate Cyclase 2D
Guanylate cyclase 2D (GUCY2D), also known as retinal guanylyl cyclase 1 (RETGC1), is another key enzyme in the phototransduction pathway that interacts with Rab28. nih.govresearchgate.netnih.gov GUCY2D is responsible for synthesizing cGMP, which is essential for the recovery of the photoreceptor cell after light stimulation. genecards.orgnih.govuniprot.org The interaction between Rab28 and GUCY2D has been confirmed through co-immunoprecipitation studies in zebrafish. nih.govresearchgate.netnih.gov
The interactions between Rab28 and components of the phototransduction cascade are summarized in the table below:
| Interacting Protein | Method of Identification | Organism | Reference |
| Opsins | Co-immunoprecipitation | Zebrafish | nih.govresearchgate.netnih.gov |
| Phosphodiesterase 6C (PDE6C) | Co-immunoprecipitation | Zebrafish | nih.govresearchgate.netnih.gov |
| Guanylate Cyclase 2D (GUCY2D) | Co-immunoprecipitation | Zebrafish | nih.govresearchgate.netnih.gov |
| PDE6 Delta-subunit (PDE6D) | Protein-protein interaction screen | Murine | nih.gov |
Other Identified Interacting Partners
In addition to its interactions with proteins of the phototransduction cascade, Rab28 has been reported to interact with other proteins, suggesting potential roles in diverse cellular processes beyond vision.
ARGLU1, RABGAP1L, SARM1
While specific details regarding direct interactions between Rab28 and ARGLU1 or RABGAP1L were not prominently featured in the provided search results, protein-protein interaction databases indicate SARM1 (Sterile alpha and TIR motif containing 1) as an interacting partner of Rab28. uniprot.org SARM1 is an enzyme predominantly found in neurons and plays a significant role in the Wallerian degeneration pathway, a process of axonal degeneration that occurs after injury. wikipedia.org The reported interaction between Rab28 and SARM1 suggests a potential functional link between Rab28 and neuronal maintenance or degeneration processes. However, the precise nature and biological implications of this interaction require further investigation to be fully understood.
BARD1 and BRCA1-related pathways
Human RAB28 contains an S[D/E][D/E]E motif in its unstructured N-terminal domain that facilitates binding to BARD1. nih.gov BARD1 is an interaction partner of BRCA1, the product of the breast cancer gene. nih.gov While the interaction between human RAB28 and BARD1/BRCA1 has been noted, the precise role of Rab28 within the endomembrane trafficking aspects of these pathways remains to be fully defined. nih.gov Studies on the interaction between BACH1, BRCA1, and BARD1 suggest that BACH1 exists in a complex with both BRCA1 and BARD1, implying that the BARD1/BACH1 interaction is indirect and relies on the independent association of each protein with BRCA1. upenn.edu This suggests a complex interplay between these proteins, where Rab28's interaction with BARD1 could potentially link it to the broader BRCA1-related cellular processes.
RPGRIP1, TTLL5, C8orf37 (in cilia-related contexts)
This compound has been implicated in the context of primary cilia, particularly in photoreceptor cells. It localizes to the basal body and ciliary rootlet, suggesting a role in ciliary transport. researchgate.netretnet.org Mutations in the RAB28 gene have been associated with cone-rod dystrophy (CRD), an inherited retinal disease affecting photoreceptors. researchgate.netnih.govmdpi.com Several other proteins whose mutations cause CRD, such as C8orf37, RPGRIP1, and TTLL5, are also located in the connecting cilia of photoreceptor cells. researchgate.netnih.govresearchgate.net
Rab28 has been shown to interact with RPGRIP1, TTLL5, and C8orf37. string-db.org These interactions are significant because RPGRIP1 is a protein that interacts with RPGR, a ciliary protein mutated in X-linked Retinitis Pigmentosa (XLRP), and localizes to the transition zone of the photoreceptor cilium. retnet.orgnih.govstring-db.orgbmj.com TTLL5 is also known to be involved in cilia function. nih.gov The co-localization and interaction of Rab28 with RPGRIP1, TTLL5, and C8orf37 within the photoreceptor cilium highlight a potential coordinated function in ciliary transport and maintenance, essential for photoreceptor health and function.
Studies in Caenorhabditis elegans have linked rab-28 to intraflagellar transport (IFT) cargo through the Bardet–Biedl syndrome (BBS) cargo-adaptor protein complex (BBSome). nih.gov While rab-28 may not be a core component of the BBSome or the IFT pathway, it is speculated that it associates with them for transport into cilia where it performs its function. nih.gov In mice, Rab28 is functional in cilia and is necessary for the phagocytosis of discs in photoreceptor outer segments. nih.gov This mechanism may also be present in humans. nih.gov
Transcription Factors and Coactivators (e.g., ZmBZ-1, VP1 in plants)
In plants, specifically maize (Zea mays), the rab28 gene is an abscisic acid (ABA)-inducible gene. nih.gov Its transcription is activated by members of the basic leucine (B10760876) zipper (bZIP) family of transcription factors, which mediate ABA-dependent gene expression through the ABRE (Abscisic Acid-Responsive Element) cis-element. nih.gov Two such maize bZIP transcription factors, EmBP-2 and ZmBZ-1, have been identified as activators of rab28 transcription. nih.gov
ZmBZ-1 is an ABA-inducible transcription factor that accumulates during late embryogenesis. nih.gov Both EmBP-2 and ZmBZ-1 are nuclear proteins that bind to ABREs in the rab28 promoter. nih.gov Their activity in regulating rab28 expression is modulated by ABA and by phosphorylation by protein kinase CK2. nih.govcsic.es
The transcriptional activation of the rab28 promoter by ZmBZ-1 is influenced by the coactivator VP1 (VIVIPAROUS1). researchgate.netub.edu Studies using transient transformation of maize embryos have shown that VP1 can transactivate rab28 even without ABA treatment, and the effect is synergistic in the presence of ABA. ub.edu ZmBZ-1's ability to activate rab28 appears to be dependent on VP1, as no transcriptional activation effect of ZmBZ-1 on rab28 was detected in vp1 mutant embryos. researchgate.net The absolute level of rab28 promoter expression is lower in vp1 embryos compared to wild-type, consistent with the levels of endogenous rab28 expression. researchgate.net This indicates a significant influence of VP1 on ZmBZ-1's activation of rab28.
The interaction between VP1 and ZmBZ-1 in activating rab28 transcription has been analyzed in different developmental stages of maize embryos. researchgate.net The results suggest that the transcription factors present at different developmental stages also influence the transactivating effect of ZmBZ-1 on rab28. researchgate.net
Here is a data table summarizing some of the protein interactions discussed:
| Protein 1 | Protein 2 | Organism | Context/Pathway | Interaction Type (if specified) |
| RAB28 | BARD1 | Human | BRCA1-related pathways | Binding |
| RAB28 | RPGRIP1 | Human | Cilia (Photoreceptor) | Interaction |
| RAB28 | TTLL5 | Human | Cilia (Photoreceptor) | Interaction |
| RAB28 | C8orf37 | Human | Cilia (Photoreceptor) | Interaction |
| rab-28 | BBSome | C. elegans | Intraflagellar Transport (IFT) | Association (IFT cargo adaptor) |
| ZmBZ-1 | rab28 promoter | Zea mays | ABA-dependent gene expression | Binding (to ABREs), Activation |
| VP1 | ZmBZ-1 | Zea mays | rab28 transcriptional activation | Influence/Dependency |
Here is a data table focusing on the transcriptional regulation of rab28 in maize:
| Factor | Target | Organism | Context | Effect on rab28 Transcription | Dependency/Influence |
| ABA | rab28 gene | Zea mays | Late embryo development, abiotic stress | Induction | - |
| ZmBZ-1 | rab28 promoter | Zea mays | ABA-dependent gene expression | Activation | Modulated by ABA and phosphorylation by CK2; Dependent on VP1 |
| EmBP-2 | rab28 promoter | Zea mays | ABA-dependent gene expression | Activation | Modulated by ABA and phosphorylation by CK2 |
| VP1 | rab28 promoter | Zea mays | Transcriptional activation of rab28 | Transactivation (synergistic with ABA) | Influences ZmBZ-1 activity |
Role of Rab28 Protein in Specific Cellular Processes
Ciliary Function and Maintenance
Rab28 is recognized as a ciliary protein, localizing to the basal body and ciliary rootlet in photoreceptors frontiersin.orgnih.gov. In Caenorhabditis elegans, Rab28 is an intraflagellar transport (IFT) and Bardet-Biedl syndrome (BBSome)-associated protein frontiersin.orgelifesciences.orgplos.org. Its transport to and within cilia is regulated by the BBSome, ARL-6, and the prenyl-binding protein PDE6D elifesciences.orgresearchgate.netnih.govresearchgate.netnih.govelifesciences.orgsemanticscholar.org. The active, GTP-bound form of Rab28 concentrates at the periciliary membrane in a BBSome-dependent manner and undergoes bidirectional IFT plos.orguniprot.orgnih.gov.
Ciliary Morphogenesis
Studies in C. elegans have indicated a role for Rab28 in sensory compartment morphogenesis. elifesciences.orgnih.gov. Overexpression of predicted GDP or GTP-locked variants of RAB-28 perturbs cilium and sensory pore morphogenesis and function in C. elegans plos.orgnih.gov. Additionally, decreased expression of RAB28 has been observed to disrupt ciliary morphogenesis in the aqueduct and lateral ventricles of FURIN knockout mice, leading to sparsely distributed cilium bundles with shorter and fewer cilia in a disrupted orientation researchgate.net.
Regulation of Ciliary Protein Turnover
While not explicitly detailed as a primary function of Rab28 in the provided search results, some sources suggest a potential link between Rab28, the BBSome, and ciliary protein turnover. One model proposes that defective ciliary protein turnover in Rab28 or BBSome-disrupted worms could lead to a compensatory mechanism involving the removal of receptors from the ciliary/periciliary membrane via extracellular vesicle shedding elifesciences.orgnih.govsemanticscholar.orgresearchgate.net. Rab28 has also been noted to be required for the turnover of endocytosed proteins and lysosomal delivery of protein cargo in Trypanosoma brucei researchgate.net.
Photoreceptor Homeostasis and Visual Cycle
Rab28 is highly expressed in photoreceptor cells and the retinal pigment epithelium (RPE), where it is believed to participate in membrane trafficking mdpi.comnih.govzfin.orgsinobiological.com. Its localization to cone outer segments is partially dependent on GTP/GDP binding frontiersin.org. Mutations in RAB28 are a known cause of autosomal recessive cone-rod dystrophy (CRD), characterized by progressive loss of visual acuity and retinal degeneration frontiersin.orgmdpi.comfightingblindness.ieresearcher.lifenih.govnih.govnih.govucd.ieresearchgate.netnih.govnih.govnih.gov.
Outer Segment Shedding and Phagocytosis in Photoreceptors
A critical role for Rab28 has been established in the shedding and phagocytosis of photoreceptor outer segments (OS), particularly in cones frontiersin.orgmdpi.comfightingblindness.ieresearcher.lifenih.govnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. Studies in mouse and zebrafish models have shown that loss of Rab28 leads to impaired shedding and/or phagocytosis of material from the tips of cone photoreceptors frontiersin.orgmdpi.comfightingblindness.ienih.gov. In Rab28 knockout mice, cone phagosomes are almost absent, and cones exhibit elongated outer segments with enlarged tips, failing to shed membranes for RPE phagocytosis nih.govnih.gov. Zebrafish rab28 mutants also display significantly reduced shed outer segment material/phagosomes in the RPE frontiersin.orgmdpi.com. This defective outer segment shedding is considered a possible pathogenetic mechanism for the cone-rod dystrophy observed in RAB28 patients mdpi.comnih.gov. Rab28 is required for both dawn and dusk peaks of outer segment phagocytosis researcher.lifenih.govnih.gov. Transgenic overexpression of Rab28 specifically in zebrafish cones can rescue the OS shedding defect in rab28 knockout fish, suggesting a cone-autonomous role in this process researcher.lifenih.govresearchgate.netresearchgate.netarvojournals.orgescholarship.org.
Data on Outer Segment Phagocytosis in Zebrafish rab28 Mutants:
| Genotype | Shed OS Material at 15 dpf (Morning Peak, ZT 4) | Shed OS Material at 15 dpf (Evening Peak, ZT 17) |
| rab28 KO | ~55% reduction compared to WT arvojournals.org | ~55% reduction compared to WT arvojournals.org |
| WT | Normal levels arvojournals.org | Normal levels arvojournals.org |
| rab28 KO + Cone-specific Rab28 Overexpression | Rescued to near WT levels arvojournals.org | Rescued to near WT levels arvojournals.org |
Data on Cone Phagosomes in Mouse Rab28 Mutants:
| Genotype | Cone Phagosome Count (per 2-mm retina) |
| Rab28 KO | 7.5 ± 2.6 nih.gov |
| WT | 39.8 ± 6.0 nih.gov |
Regulation of Retinoid Metabolism and Recycling
Loss of Rab28 also perturbs the function of the visual cycle. researcher.lifenih.govucd.ieresearchgate.netresearchgate.netescholarship.org. Studies in zebrafish rab28 knockout retinae have shown significantly reduced levels of retinoids, including 11-cis-retinal (B22103) (11-cRAL), 11-cis-retinol (B117599) (11cRP), and all-trans-retinol (atRP) researcher.lifenih.govucd.ieresearchgate.netescholarship.org. This suggests a direct or indirect role of Rab28 in vitamin A metabolism and retinoid recycling, processes essential for the visual cycle researcher.lifenih.govucd.ieresearchgate.netescholarship.org. Proteomic analysis of rab28 KO eyes revealed reduced levels of visual cycle proteins nih.govresearchgate.netarvojournals.org.
Extracellular Vesicle Biogenesis and Shedding
Rab28 is involved in the regulation of extracellular vesicle (EV) biogenesis and shedding, particularly at the periciliary membrane frontiersin.orgelifesciences.orgresearchgate.netnih.govresearchgate.netnih.govelifesciences.orgsemanticscholar.orgbiorxiv.org. In C. elegans, Rab28 negatively regulates EV levels in the sensory organs elifesciences.orgnih.govnih.govbiorxiv.org. Loss of Rab28 or components of the BBSome leads to excessive and ectopic EV production and accumulation around neuronal cilia elifesciences.orgresearchgate.netnih.govresearchgate.netnih.govelifesciences.orgsemanticscholar.org. This suggests that Rab28 and the BBSome are key regulators of EV production at the periciliary membrane elifesciences.orgnih.govnih.gov. The targeting of lipidated Rab28 to periciliary and ciliary membranes is highly dependent on the BBSome and PDE6D elifesciences.orgnih.govresearchgate.netnih.govsemanticscholar.org. Defects in the biogenesis of cilia-related EVs may contribute to human ciliopathies elifesciences.orgnih.govnih.gov.
Negative Regulation of Extracellular Vesicle Levels
Rab28 has been identified as a negative regulator of extracellular vesicle (EV) levels, particularly in the sensory organs of C. elegans. elifesciences.orgnih.gov EVs are nano-communication devices shed by cells that influence the behavior of cells, tissues, and organisms. elifesciences.orgnih.gov Studies in C. elegans have shown that Rab28, a ciliary G-protein, helps control the amount of EVs released from cilia in a cilia-specific manner. elifesciences.orgnih.gov Sequential targeting of lipidated Rab28 to periciliary and ciliary membranes is significantly dependent on the BBSome and the prenyl-binding protein phosphodiesterase 6 subunit delta (PDE6D). elifesciences.orgnih.gov Loss of the BBSome leads to excessive and ectopic EV production, suggesting that Rab28 and the BBSome are key regulators of EV production at the periciliary membrane. elifesciences.orgnih.gov This regulation may involve a mechanism where defective ciliary protein turnover in the absence of Rab28 or the BBSome leads to compensatory removal of receptors from the ciliary/periciliary membrane via EV shedding. elifesciences.org
Impact on Sensory Compartment Morphogenesis
Beyond EV regulation, Rab28 also impacts the morphogenesis of sensory compartments. In C. elegans, mutants with defects in EV production, including those with disrupted Rab28, display abnormalities in the formation of sensory compartments. elifesciences.orgnih.govrutgers.edu Disruption of C. elegans RAB-28, particularly through the overexpression of GTP or GDP-preferring variants, causes cell non-autonomous defects in amphid sensory compartment size and the surrounding sheath cell. elifesciences.orgplos.org This suggests that EVs may play a role in mediating signaling between cilia and glia, thereby influencing the shape of sensory organ compartments. elifesciences.org The ciliary trafficking machinery involving the BBSome and ARL-6 also plays a role in regulating amphid sensory compartment size and sheath cell morphology. elifesciences.org
Endocytic and Lysosomal Trafficking Pathways
Rab28 is involved in endocytic and lysosomal trafficking pathways, crucial for the sorting and degradation of cellular cargo. nih.govnih.govdntb.gov.ua Research in Trypanosoma brucei has been particularly informative in this area. nih.govnih.govdntb.gov.ua
Turnover of Endocytosed Proteins
In Trypanosoma brucei, Rab28 is required for the efficient turnover of endocytosed proteins. nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net Studies using RNA interference to deplete Rab28 have shown that cells are unable to efficiently turnover invariant surface glycoproteins (ISG65 and ISG75), which are abundant cell surface proteins that undergo ubiquitin-dependent degradation. nih.govresearchgate.netresearchgate.net For instance, after 4 hours of cycloheximide (B1669411) treatment, ISG75 levels were reduced by only less than 10% in Rab28-depleted cells compared to a 50% reduction in control cells. nih.govresearchgate.net This indicates a role for Rab28 in sorting at the late endosome, where ubiquitylated proteins are targeted for lysosomal degradation. nih.govresearchgate.net
Lysosomal Delivery of Protein Cargo
Rab28 is also essential for the delivery of protein cargo to the lysosome. nih.govnih.govdntb.gov.uaresearchgate.net In T. brucei, depletion of Rab28 significantly impairs the trafficking of molecules like Concanavalin A (ConA) and the trypanosome lytic factor (TLF) to the lysosome. nih.govresearchgate.net Quantitative fluorescence microscopy revealed that accumulation of fluorescein (B123965) isothiocyanate (FITC)–ConA was compromised in Rab28 knockdown cells. nih.govresearchgate.net Co-staining with antibodies to p67, a lysosomal marker, showed that Rab28 depletion prevented the delivery of ConA to the lysosome in 80% of cells, leading to its retention in a pre-lysosomal compartment. nih.govresearchgate.net Similarly, silencing Rab28 decreased the sensitivity of trypanosomes to TLF, suggesting impaired lysosomal delivery of TLF. nih.govresearchgate.net
Maintenance of Golgi Complex Integrity
Rab28 has been implicated in the maintenance of Golgi complex integrity. nih.gov In Trypanosoma brucei, depletion of Rab28 resulted in dramatic effects on Golgi complex morphology, including fragmentation of Golgi membranes as monitored by GRASP immunoreactivity. nih.gov After 48 hours of RNAi, complete dispersal of the Golgi complex was observed in a significant percentage of cells. nih.gov This observation was corroborated with another Golgi marker, Rab1, where Rab1-positive membranes also expanded in Rab28-depleted cells. nih.gov These findings suggest that Rab28 expression is required to maintain Golgi architecture, potentially by participating in retrograde trafficking from late endosomes to the Golgi complex. nih.gov
Genetic Basis and Pathological Mechanisms of Rab28 Associated Disorders
RAB28-Associated Cone-Rod Dystrophy (arCRD, CORD18)
CORD18 is a rare cause of arCRD, with a limited number of RAB28 variants reported worldwide. The clinical presentation of individuals with CORD18 typically includes early-onset photophobia, decreased visual acuity, impaired color vision, and central outer retinal thinning that can progress to atrophy.
Genetic Variants and Their Impact on Protein Function
Mutations identified in the RAB28 gene in individuals with arCRD include missense, nonsense, splicing, and frameshift variants. These different types of mutations can impact RAB28 protein function through various mechanisms, leading to the observed retinal degeneration.
Here is a summary of some reported RAB28 variants associated with CORD18:
| Variant Type | Nucleotide Change | Protein Change | Reported in | Predicted Impact | Citation |
| Nonsense | c.565C>T | p.Glu189 | German family | Truncated protein, affects all isoforms | |
| Nonsense | c.409C>T | p.Arg137 | Moroccan Jewish family | Truncated protein, affects all isoforms | |
| Missense | c.55G>A | p.Gly19Arg | Spanish family | Impaired localization to the primary cilium | |
| Missense | p.Ser23Phe | p.Ser23Phe | Korean patient | Likely pathogenic | |
| Missense | p.Cys217Trp | p.Cys217Trp | Spanish family | Affects isoform 2, likely pathogenic | |
| Splicing | c.172+1G>C | - | Spanish family | Affects all 3 isoforms, likely pathogenic | |
| Splicing | c.76-9A>G | - | Italian family | Retention of 8nt, predicted nonfunctional protein | |
| Nonsense | p.Leu13 | p.Leu13 | Italian family | Lacks key structural components if translated | |
| Nonsense | p.Trp107 | p.Trp107 | Italian family | Lacks key structural components if translated | |
| Frameshift | p.(Thr26Valfs4) | p.(Thr26Valfs4) | Italian family | Lacks key structural components if translated | |
| Missense | p.(Thr26Asn) | p.(Thr26Asn) | Italian family | Impairs Mg²⁺ binding, decreases GTP affinity, locks in inactive state |
Note: The interactive nature of the table cannot be fully replicated in this text-based format.
Missense mutations result in a single amino acid substitution in the protein. These changes can impact protein function by affecting critical domains involved in localization, protein-protein interactions, or GTP binding. For instance, the homozygous missense variant p.Gly19Arg, located in the G1 box of the GTP/GDP binding domain, has been shown to cause a considerable reduction in the localization of RAB28 to the primary cilium in patient fibroblasts, although ciliogenesis itself appeared unaffected. Another missense variant, p.(Thr26Asn), has been investigated using molecular dynamics simulations, which revealed an allosteric structural mechanism that impairs the binding of Mg²⁺ ions. This impaired Mg²⁺ binding leads to a decreased affinity for GTP, ultimately locking the Rab-28 protein in an inactive, GDP-bound state. The p.Cys217Trp missense variant affects only isoform 2 of RAB28.
Nonsense mutations introduce a premature stop codon in the mRNA sequence, leading to the production of a truncated protein. Examples include the homozygous nonsense mutations p.Glu189* and p.Arg137, which were among the first RAB28 variants identified in arCRD patients. These mutations are predicted to result in truncated protein isoforms that lack critical functional domains, likely leading to a complete loss of protein function. Other nonsense variants like p.Leu13 and p.Trp107*, if translated, would similarly lack several key structural components necessary for correct protein function. Truncated proteins resulting from nonsense mutations may also be subject to nonsense-mediated mRNA decay or degradation due to incorrect folding.
Splicing variants affect the process by which introns are removed from pre-mRNA to form mature mRNA. Mutations in splice sites can lead to the inclusion or exclusion of exons, resulting in altered protein sequences or truncated proteins. A homozygous splicing variant, c.172+1G>C, has been identified in Spanish families with CORD18, affecting all three RAB28 isoforms and classified as likely pathogenic. Another novel homozygous splicing variant, c.76-9A>G, located in the branch site in intron 1, was found in an Italian family. This variant is predicted to cause the retention of an 8nt sequence in the mRNA, leading to a nonfunctional protein upon conceptual translation.
Frameshift mutations are caused by insertions or deletions of nucleotides that are not in multiples of three, altering the reading frame of the mRNA. This typically results in a completely different downstream amino acid sequence and often leads to a premature stop codon and a truncated, nonfunctional protein. The frameshift variant p.(Thr26Valfs4*) has been reported, and if translated, the resulting protein would lack essential structural components required for its function.
Splicing Variants
Proposed Pathogenetic Mechanisms
The exact molecular mechanisms by which RAB28 mutations lead to cone-rod dystrophy are still being investigated, but current research points towards dysfunction in intracellular trafficking, particularly within photoreceptor cilia and the retinal pigment epithelium.
RAB28's localization to the basal body and ciliary rootlet of photoreceptors suggests a role in ciliary transport, a process essential for delivering proteins and lipids to the outer segments of photoreceptors where phototransduction occurs. Cilia dysfunction is a known cause of various retinal dystrophies, collectively termed ciliopathies.
Studies in mouse models have indicated that knockout of RAB28 results in impaired shedding and/or phagocytosis of material from the tips of cone outer segments by the RPE. Failure of this outer segment renewal process leads to the accumulation of membranous debris and subsequent degeneration of photoreceptors. While a similar mechanism may be present in humans, further research is needed to confirm this.
In C. elegans, RAB28 has been linked to intraflagellar transport (IFT) cargo through the Bardet-Biedl syndrome (BBS) cargo-adaptor protein complex (BBSome), further supporting a role in ciliary function.
Impaired Outer Segment Shedding/Phagocytosis
A significant pathological mechanism identified in RAB28-associated disorders is the impairment of photoreceptor outer segment shedding and subsequent phagocytosis by the retinal pigmented epithelium (RPE). Photoreceptor outer segments undergo continuous renewal, with old discs shed from the tips and phagocytosed by the RPE, a process essential for photoreceptor health and function. frontiersin.orgfightingblindness.ie
Studies in Rab28 knockout mouse models have demonstrated a crucial role for RAB28 in cone-specific disc shedding and phagocytosis. nih.govfrontiersin.orgmdpi.comnih.gov In these mice, mutant cones exhibit elongated outer segments that form enlarged, balloon-like tips, and cone phagosomes are significantly reduced in the RPE. nih.govnih.gov This accumulation of membranous material at the cone tips is proposed as a primary pathogenetic mechanism for the observed cone-rod dystrophy. mdpi.com
Research in zebrafish models has corroborated the role of Rab28 in cone outer segment shedding. frontiersin.orgmdpi.comarvojournals.org Rab28 knockout zebrafish show a reduction in shed outer segment material in the RPE. arvojournals.org However, unlike the mouse model, Rab28 knockout zebrafish can display normal visual function and no retinal degeneration up to a certain age, suggesting potential species-specific differences or compensatory mechanisms. frontiersin.orgmdpi.com Overexpression of Rab28 specifically in cone photoreceptors in zebrafish can rescue the outer segment shedding defect, indicating a cell-autonomous function of RAB28 in this process. arvojournals.org
Data from mouse models highlights the impact on cone phagosome counts:
| Genotype | Cone Phagosomes per 2-mm Retina (Mean ± SD) |
| Wild Type (WT) | 39.8 ± 6.0 nih.gov |
| Rab28-/- | 7.5 ± 2.6 nih.gov |
This table illustrates a significant reduction in cone phagosomes in the absence of functional RAB28, supporting the role of RAB28 in cone outer segment phagocytosis. Rod phagosome density, in contrast, appears comparable in WT and Rab28-/- mice. nih.gov
Defective Ciliary Protein Transport
RAB28 has been found to localize to the basal body and ciliary rootlet of photoreceptors in rats and operates within the primary cilium in C. elegans. nih.govresearchgate.netplos.orgfightingblindness.ie The primary cilium is a key organelle for transport and signaling in photoreceptors, with intraflagellar transport (IFT) being a crucial process for maintaining its structure and function. plos.orgbiorxiv.org
Studies in C. elegans have shown that RAB-28 is an IFT and BBSome-associated ciliary protein. researchgate.netplos.orgresearchgate.net Its transport to and within cilia is regulated by the BBSome complex and proteins like ARL-6 and PDE6D. elifesciences.orgresearchgate.netbiorxiv.org The active, GTP-bound form of RAB-28 localizes to the periciliary membrane and undergoes bidirectional IFT, while the inactive, GDP-bound form shows diffuse localization and reduced IFT movement. plos.orgresearchgate.netuniprot.org Mutations in RAB28, such as a missense variant in human patients, can lead to a considerable reduction of RAB28 localization to the cilia, even if ciliogenesis itself appears unaffected. arvojournals.org This suggests that defective ciliary protein transport due to mislocalization or impaired function of RAB28 could contribute to the pathology of RAB28-associated disorders.
Dysregulation of Membrane Homeostasis
As a Rab GTPase, RAB28 is expected to control specific membrane trafficking processes. mdpi.comgenecards.org While the precise mechanisms by which RAB28 dysregulates membrane homeostasis are still under investigation, its role in outer segment shedding and phagocytosis directly implicates it in the management of significant membrane turnover in photoreceptor cells. The accumulation of unshed membrane material in Rab28 mutant photoreceptors points towards a defect in membrane processing or removal. nih.govfrontiersin.orgmdpi.comnih.gov
Furthermore, studies in C. elegans have associated RAB-28 and the BBSome with endosomal sorting and degradative processes. elifesciences.org Disruption of these pathways could lead to defective ciliary protein turnover and potentially compensatory mechanisms involving membrane shedding. elifesciences.org Research into other proteins involved in retinal degeneration and ciliopathies, such as CFAP418, has shown links to disturbed membrane lipid homeostasis and abnormalities across various vesicular trafficking pathways, including the ESCRT pathway, which is also associated with RAB28. researchgate.net This suggests a potential broader impact of RAB28 dysfunction on membrane dynamics and trafficking within the cell.
Abnormal Extracellular Vesicle Production
Emerging research indicates that RAB28 plays a role in regulating the production of extracellular vesicles (EVs) at the primary cilium. elifesciences.orgbiorxiv.orgnih.gov EVs are involved in intercellular communication, and their biogenesis and release from cilia are not fully understood. elifesciences.orgbiorxiv.org
In C. elegans, loss of RAB-28 or components of the BBSome leads to an abnormal accumulation of extracellular vesicles in ciliated sensory pores. elifesciences.orgarvojournals.org This suggests that RAB28, along with the BBSome, negatively regulates EV levels in a cilia-specific manner. elifesciences.orgnih.gov Sequential targeting of RAB28 to periciliary and ciliary membranes, dependent on the BBSome and PDE6D, is crucial for this regulatory function. elifesciences.orgbiorxiv.orgnih.gov Excessive or ectopic EV production due to RAB28 or BBSome dysfunction may contribute to the pathology of ciliopathies. elifesciences.orgbiorxiv.orgnih.gov
Potential Link to Other Ciliopathies and Syndromic Conditions
RAB28-associated cone-rod dystrophy is considered a ciliopathy due to the localization of RAB28 to the primary cilium and the involvement of ciliary transport machinery in its function. elifesciences.orgresearchgate.netplos.orgfightingblindness.iearvojournals.org Ciliopathies are a diverse group of genetic disorders affecting multiple organs and often presenting with syndromic features. elifesciences.orgfightingblindness.iebiorxiv.org
While RAB28 mutations are primarily linked to isolated cone-rod dystrophy, the involvement of RAB28 in ciliary processes raises the possibility of its implication in other ciliopathic conditions or presenting with syndromic features in some cases. Indeed, one study reported two brothers with a RAB28 missense variant who presented with both cone-rod dystrophy and postaxial polydactyly, a feature known to occur in other ciliopathies like Bardet-Biedl syndrome (BBS). arvojournals.org The BBSome, which interacts with RAB28, is centrally involved in BBS, a syndromic ciliopathy. elifesciences.orgresearchgate.netplos.orgbiorxiv.orgresearchgate.net
The functional association between RAB28, the BBSome, and IFT machinery further strengthens the link between RAB28 dysfunction and the broader spectrum of ciliopathies. researchgate.netplos.orgresearchgate.net While more research is needed to fully understand the extent of RAB28's involvement in syndromic conditions, its role in fundamental ciliary processes suggests a potential contribution to the pathogenesis of other disorders where ciliary dysfunction is a key factor.
Investigative Methodologies and Model Systems in Rab28 Research
Genetic Engineering and Mutagenesis
Genetic engineering and mutagenesis are fundamental tools in Rab28 research, allowing for the manipulation of the RAB28 gene to study the effects of its alteration on protein function and cellular processes.
CRISPR-Cas9 Gene Editing
CRISPR-Cas9 gene editing is a widely used technique to disrupt or modify the RAB28 gene. This method involves designing guide RNA (gRNA) sequences that direct the Cas9 nuclease to induce a site-specific double-strand break (DSB) in the RAB28 gene. scbt.comscbt.com This DSB can lead to gene knockout through non-homologous end joining (NHEJ) or allow for precise gene editing via homology-directed repair (HDR). scbt.com CRISPR-Cas9 has been successfully employed to generate rab28 mutant zebrafish, which exhibit significantly reduced shed outer segment material in the retinal pigment epithelium (RPE). nih.govbiorxiv.orgzfin.org
Generation of Knockout and Transgenic Models
The generation of knockout and transgenic models has been crucial in understanding the in vivo function of Rab28. RAB28 knockout mice, for instance, have been generated and shown to recapitulate the human CRD18 phenotype, displaying elongated cone outer segments and enlarged tips, suggesting an impairment in disc shedding. nih.gov These models are created by disrupting the RAB28 gene, often through the introduction of a gene trap cassette or by using CRISPR/Cas9 technology to create conditional knockouts. nih.govcyagen.com
Transgenic models, where Rab28 is overexpressed or expressed with specific tags (e.g., eGFP-Rab28), are also utilized to study protein localization and function. nih.govzfin.orgfrontiersin.orgarvojournals.org For example, transgenic zebrafish expressing eGFP-Rab28 in cone photoreceptors have shown that Rab28 localizes almost exclusively to outer segments. nih.govzfin.orgfrontiersin.org Overexpression of GTP-preferring Rab28 in cones has been observed to result in subtle visual behavior defects in zebrafish. nih.govfrontiersin.org
Research findings from these models highlight the essential role of Rab28 in cone-specific disc shedding and phagocytosis, proposing impaired membrane shedding and/or failed phagocytosis by the RPE as a potential pathogenetic mechanism for cone-rod dystrophy. nih.govmdpi.com While mouse models show retinal degeneration, zebrafish knockout models display decreased RPE phagosomes but maintain normal visual function and retinal structure for a longer period, indicating species-specific differences in the impact of Rab28 deficiency. mdpi.com
Biochemical and Biophysical Approaches
Biochemical and biophysical methods are employed to investigate the molecular properties of Rab28, including its interactions with other proteins, its structural characteristics, and its nucleotide-binding activity.
Co-Immunoprecipitation and Mass Spectrometry (Co-IP/MS)
Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP/MS) is a powerful technique used to identify proteins that interact with Rab28. nih.govfrontiersin.orgresearchgate.netzfin.org This method involves using an antibody specific to Rab28 (or a tagged version of Rab28) to pull down Rab28 and its interacting partners from cell or tissue lysates. The co-precipitated proteins are then identified using mass spectrometry. nih.govfrontiersin.orgresearchgate.net
Studies using Co-IP/MS in zebrafish eyes have demonstrated that tagged Rab28 interacts with components of the phototransduction cascade, including opsins, phosphodiesterase 6C (PDE6D), and guanylate cyclase 2D. nih.govzfin.orgfrontiersin.orgresearchgate.net This suggests a role for Rab28 in the transport or regulation of these key visual proteins. Co-IP experiments with different Rab28 variants (e.g., GTP- or GDP-locked) can also provide insights into how nucleotide binding affects protein interactions. frontiersin.org
Molecular Modeling and Molecular Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of Rab28 protein. biocloud.netnih.govresearchgate.netmpg.de These methods can provide insights into protein folding, conformational changes, and interactions with ligands or other proteins at an atomic level.
Exhaustive molecular dynamics simulations of Rab28 variants, such as the missense variant p.(Thr26Asn) associated with cone-rod dystrophy, have revealed structural mechanisms underlying their pathogenicity. researchgate.netnih.govbiocloud.netresearchgate.net These simulations showed that the p.(Thr26Asn) variant impairs the binding of Mg²⁺, thereby decreasing the affinity for GTP. researchgate.netnih.govbiocloud.netresearchgate.net This impaired GTP-GDP exchange ultimately locks Rab28 in a GDP-bound inactive state, highlighting the importance of nucleotide binding for Rab28 function. researchgate.netnih.govbiocloud.netresearchgate.net
Crystal structures of Rab28 in its active (GppNHp-bound) and inactive (GDP-bound) forms, often determined through X-ray diffraction after protein crystallization, provide the foundational structural data for molecular modeling and simulations. nih.govrcsb.org These structures reveal that Rab28 undergoes a larger nucleotide-dependent conformational change compared to other Rab GTPases, potentially due to a double-glycine motif in its switch 2 region. nih.govrcsb.org
GTP/GDP Binding Assays
GTP/GDP binding assays are biochemical experiments designed to measure the ability of Rab28 to bind to guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP). As a small GTPase, Rab28 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. genecards.orgproteinatlas.orgnih.gov
Imaging and Microscopy Techniques
Microscopy techniques are fundamental to determining the subcellular distribution of this compound and observing morphological changes associated with its dysfunction.
Immunofluorescence Microscopy and Subcellular Localization Studies
Immunofluorescence microscopy is widely used to visualize the location of this compound within cells and tissues. Studies in rat retina have shown Rab28 localization to the basal body and ciliary rootlet of photoreceptors. nih.govfrontiersin.org In zebrafish cone photoreceptors, eGFP-Rab28 has been observed to localize almost exclusively to outer segments (OS), which are modified cilia. nih.govarvojournals.orgarvojournals.orgfrontiersin.org This localization is partially dependent on GTP/GDP nucleotide binding, with a predicted GDP-preferring mutant showing reduced OS enrichment. nih.gov
In Trypanosoma brucei, immunofluorescence microscopy, including both wide-field and confocal approaches, has been employed to determine Rab28's subcellular location. nih.govresearchgate.netresearchgate.net These studies indicated that T. brucei Rab28 localizes between the nucleus and kinetoplast, consistent with an association with endosomes and lysosomes. nih.govresearchgate.net Co-staining with markers for various intracellular compartments revealed partial colocalization with Vps23, a component of ESCRT I. nih.govresearchgate.netresearchgate.net
Immunofluorescence has also been used to examine Rab28 distribution in endothelial cells, showing its presence in both the cytoplasm and nucleus under different conditions. plos.org Stimulation with Angiotensin II was observed to stimulate the co-translocation of Rab28 and NF-κB from the cytoplasm into the nucleus. plos.org
Studies investigating the effect of Rab28 variants linked to CRD have utilized immunofluorescence microscopy in patient fibroblasts to assess Rab28 localization to the primary cilium. A missense variant (p.Gly19Arg) was found to cause a considerable reduction of Rab28 localized to the cilia. nih.govarvojournals.org
Confocal Imaging
Confocal microscopy provides higher-resolution imaging and the ability to optically section samples, which is particularly useful for studying Rab28's localization in complex cellular structures like photoreceptor outer segments and the crowded cytoplasm of trypanosomes. nih.govnih.govresearchgate.net
Confocal imaging of zebrafish retinal sections has confirmed the localization of eGFP-Rab28 to cone OS. nih.gov High-resolution confocal microscopes have been used for detailed imaging of eGFP-Rab28 localization in zebrafish retinas at different developmental stages. nih.gov
In Trypanosoma brucei, confocal microscopy was used in conjunction with wide-field microscopy to attempt to more clearly identify Rab28's subcellular location and exclude potential colocalization in the x-y plane that might be distinct in the z-axis. nih.govresearchgate.netresearchgate.net However, due to the close apposition of organelles in the small trypanosome cytoplasm, higher definition assignment was challenging. nih.govresearchgate.net
Confocal microscopy has also been utilized to study this compound distributions in endothelial cells and to visualize the co-localization of Rab28 and NF-κB. plos.org Validation of human transgene integration and expression in humanized transgenic zebrafish lines expressing GFP-tagged human RAB28 has also been performed using confocal microscopy. arvojournals.org
Functional Assays
Functional assays are employed to evaluate the biological roles of this compound, particularly in the context of photoreceptor function and related processes.
Assessment of Outer Segment Phagocytosis
Assessment of outer segment phagocytosis (OSP) is a critical functional assay in Rab28 research, especially given its association with cone-rod dystrophy. This process involves the daily shedding of photoreceptor outer segment tips and their subsequent engulfment and degradation by the retinal pigment epithelium (RPE). nih.gov
In mouse models, the absence of Rab28 has been shown to diminish OS phagocytosis, specifically affecting cone phagosomes while rod phagosomes appear normal. nih.govresearchgate.netnih.gov Rab28-deficient mice exhibit a significant reduction in cone phagosome counts compared to wild-type controls. nih.govnih.gov This failure to shed old lamellae leads to the accumulation of membranous material at cone tips. nih.gov
Zebrafish models have also been used to investigate the role of Rab28 in OSP. Rab28 knockout zebrafish display a significant reduction in shed OS material in the RPE. arvojournals.orgarvojournals.orgfrontiersin.org This is often assessed by quantifying phagosomes within the RPE using methods like transmission electron microscopy (TEM) to manually count phagosomes or immunofluorescence staining to identify phagosome-like structures positive for cone OS proteins. arvojournals.orgarvojournals.orgfrontiersin.org While mouse models show a more severe reduction in phagosome density (approximately 80%), zebrafish mutants exhibit about a 50-60% reduction. frontiersin.orgresearchgate.net Overexpression of Rab28 specifically in cone photoreceptors in zebrafish can rescue the OS shedding defect. arvojournals.orgarvojournals.org
Data on Outer Segment Phagocytosis in Rab28 Knockout Models:
| Model System | Rab28 Status | Phagosome Reduction | Affected Photoreceptors | Assessment Method | Source |
| Mouse | Knockout | ~80% (Cone phagosomes) | Cones primarily | Phagosome count (TEM) | nih.govresearchgate.netnih.gov |
| Zebrafish | Knockout | 50-60% | Cones | Phagosome count (TEM, Immunofluorescence) | arvojournals.orgarvojournals.orgfrontiersin.org |
Visual Function Assays (e.g., Optokinetic Response, Visual Motor Response)
Behavioral visual function assays are used to assess the visual capabilities of animal models. The optokinetic response (OKR) and visual-motor response (VMR) are commonly employed in zebrafish to evaluate visual behavior. nih.govarvojournals.orgarvojournals.orgresearchgate.netresearchgate.net
In zebrafish, the OKR measures the involuntary eye movements elicited by a moving visual field, reflecting the animal's ability to track motion. Studies on rab28 knockout zebrafish at 5 days post-fertilization (dpf) have generally shown no significant difference in OKR compared to control siblings under standard conditions. nih.govresearchgate.net OKR assays performed at a later age (21 dpf) also did not show significant differences. nih.govresearchgate.net However, some studies using humanized transgenic zebrafish lines expressing Rab28 variants noted that a dim light OKR defect was present in rlbp1b-/- larvae, and work is ongoing to assess if human WT RAB28 can rescue defects in the rab28-/- line. arvojournals.org
Data on Visual Function Assays in Rab28 Knockout Zebrafish (5 dpf):
| Assay | Rab28 Knockout vs. Control | Findings | Source |
| Optokinetic Response (OKR) | No significant difference | Normal saccadic eye movements equivalent to non-transgenic fish observed in some studies. | nih.govresearchgate.net |
| Visual-Motor Response (VMR) - OFF peak | Identical activity | nih.govresearchgate.net | |
| Visual-Motor Response (VMR) - ON peak | Increased activity (e.g., 51% increase) | Subtle effects on visual behavior observed. | nih.govresearchgate.net |
Electrophysiological Recordings (e.g., Electroretinography)
Electrophysiological recordings, such as electroretinography (ERG), are used to measure the electrical responses of the retina to light stimuli, providing an assessment of photoreceptor and retinal pathway function. nih.govarvojournals.orgnih.gov
In human patients with mutations in RAB28 leading to arCRD, ERG recordings typically show severely reduced cone and rod responses. nih.govarvojournals.orgnih.gov This indicates a significant impairment in the electrical signaling of both types of photoreceptors.
Mouse models of Rab28 deficiency have also demonstrated reduced cone and rod ERG responses, recapitulating a feature of the human dystrophy. nih.gov
In contrast to the findings in human patients and mouse models, studies in rab28 knockout zebrafish have reported no significant difference in normalized ERG b-wave amplitudes compared with wild-type controls at 2 months post-fertilization. researchgate.net This suggests potential species-specific differences in the severity or progression of retinal dysfunction in the absence of Rab28, or perhaps that the level of remaining OS shedding in zebrafish mutants is sufficient to support relatively normal electrical responses at this age. frontiersin.org
Data on Electroretinography in Rab28 Deficiency:
| Species | Rab28 Status | ERG Findings | Source |
| Human | Mutations (arCRD) | Severely reduced cone and rod responses | nih.govarvojournals.orgnih.gov |
| Mouse | Knockout | Reduced cone and rod responses | nih.gov |
| Zebrafish | Knockout | No significant difference in b-wave amplitude (at 2 mpf) | researchgate.net |
Gene and Protein Expression Analysis
Understanding the expression patterns of RAB28 at both the mRNA and protein levels is fundamental to determining its physiological roles and how its dysregulation might contribute to disease. Several techniques are commonly employed for this purpose.
Western Blotting
Western blotting is a standard technique for detecting and quantifying this compound levels in cell or tissue lysates. This method utilizes antibodies specific to Rab28 to identify the protein based on its molecular weight. Western blotting has been successfully used to detect this compound in human kidney lysate and cell lines like A2058. wikipedia.org It has also been applied to analyze Rab28 expression in transfected 293T cells. nih.gov In studies involving Trypanosoma brucei, Western blotting verified the production of tagged Rab28 proteins and was used to assess the efficiency of Rab28 knockdown. atamanchemicals.comnih.gov Similarly, Western blotting has been employed in mammalian cells to confirm the downregulation of Rab28 expression following siRNA transfection. citeab.com
Transcriptomic and Proteomic Profiling
Transcriptomic and proteomic profiling provide broader insights into the genes and proteins expressed in a given sample, allowing for the identification of differential expression patterns related to Rab28. Transcriptomic analysis, which examines the complete set of RNA transcripts, has identified RAB28 as a differentially expressed gene in human brain metastatic breast cancer, showing decreased quantities of RAB28 mRNA in metastatic tissues compared to primary tumors. uni.lu In Caenorhabditis elegans, transcriptome analysis indicated that rab-28 expression is highly enriched in extracellular vesicle-releasing neurons (EVNs). fishersci.ienih.gov Proteomic analysis, which studies the entire set of proteins, has revealed the expression of Rab28 in arteries of rats. citeab.comgoogle.com Furthermore, proteomic profiling of rab28 knockout zebrafish eyes has demonstrated altered protein profiles, including reduced levels of components of the phototransduction cascade and core ciliary Bardet-Biedl syndrome (BBSome) proteins. citeab.comresearchgate.net
Diverse Biological Model Systems
To investigate the cellular and molecular functions of Rab28, researchers utilize various biological model systems that offer distinct advantages for studying specific aspects of its biology, particularly its role in cilia and photoreceptors.
Caenorhabditis elegans as a Ciliary Model
The nematode Caenorhabditis elegans serves as a valuable model organism for studying cilia due to its well-characterized ciliated sensory neurons and the genetic tractability of the system. fishersci.cafishersci.ca Research in C. elegans has shown that the Rab28 ortholog, rab-28, is exclusively expressed in ciliated sensory neurons. fishersci.caciteab.com These studies have demonstrated that rab-28 localizes to the periciliary membrane and undergoes intraflagellar transport (IFT) along the ciliary axoneme when in its active GTP-bound state. fishersci.iefishersci.caciteab.com This ciliary targeting and transport are dependent on the BBSome, a protein complex involved in ciliary transport and function. arvojournals.orgfishersci.ienih.govfishersci.cafishersci.caciteab.com Functional analyses in C. elegans have revealed that while a rab-28 null allele may not severely impact cilium structure or IFT, overexpression of predicted GDP or GTP-locked variants of RAB-28 can perturb cilium and sensory pore morphogenesis and function. fishersci.ca Furthermore, studies in C. elegans have indicated that ciliary Rab28 and the BBSome negatively regulate the shedding of extracellular vesicles from sensory cilia. fishersci.ienih.govfishersci.cawikipedia.org
Zebrafish (Danio rerio) as a Vertebrate Cone-Rich Model
The zebrafish (Danio rerio) is an important vertebrate model system for studying photoreceptor biology and retinal diseases, including those associated with Rab28. Zebrafish possess cone-rich retinas and their genes and eyes share significant similarities with humans, making them suitable for ocular research. revvity.com Studies using zebrafish have highlighted the crucial role of Rab28 in outer segment phagocytosis (OSP), a process essential for photoreceptor health involving the shedding and clearance of photoreceptor outer segment tips by the retinal pigment epithelium (RPE). citeab.comwikipedia.orgrevvity.comfishersci.beguidetopharmacology.org Rab28 localizes to the outer segments of cone photoreceptors, which are modified cilia. citeab.comwikipedia.orgguidetopharmacology.org Research utilizing rab28 knockout zebrafish models has consistently shown a significant reduction in the amount of shed outer segment material or phagosomes in the RPE. citeab.comwikipedia.orgfishersci.beguidetopharmacology.org For example, one study reported a 55% reduction in shed outer segment material at peak phagocytosis times in 15-day-old rab28 knockout zebrafish compared to controls. citeab.com Another study noted a 60% reduction in shed OS material in rab28 mutant zebrafish at 15 days post fertilization. wikipedia.org
Table 1: Reduction in Shed Outer Segment Material in Zebrafish rab28 Knockouts
| Study | Age of Zebrafish | Observed Reduction in Shed OS Material/Phagosomes |
| Study 1 citeab.com | 15 days post fertilization (dpf) | 55% reduction |
| Study 2 wikipedia.org | 15 days post fertilization (dpf) | 60% reduction |
| Study 3 guidetopharmacology.org | 1 month post fertilization (mpf) | Significantly reduced |
Proteomic analysis of rab28 knockout zebrafish eyes has provided further insights, demonstrating reduced levels of proteins involved in the phototransduction cascade and core ciliary BBSome proteins. citeab.comresearchgate.net Importantly, overexpression of Rab28 specifically in cone photoreceptors in rab28 knockout zebrafish has been shown to rescue the outer segment shedding defect, suggesting that Rab28 function within cones is sufficient to regulate this process. citeab.comwikipedia.org Despite the defect in outer segment shedding, rab28 knockout zebrafish have been reported to exhibit normal visual function up to certain developmental stages and no retinal degeneration up to 12 months post fertilization in some studies, although others note subtle visual behavior defects with overexpression of GTP-preferring Rab28 variants. citeab.comwikipedia.orgfishersci.beguidetopharmacology.org
Table 2: Ciliary Localization of RAB28 in Human Cells
| Cell Type | Percentage of Cilia Staining Positive for RAB28 | Source |
| Control Fibroblast Cells | 73% | wikipedia.orgarvojournals.org |
These diverse model systems and investigative methodologies are instrumental in unraveling the complex roles of Rab28 in cellular trafficking, ciliary function, and the pathogenesis of associated diseases.
Murine Models (Mice)
Murine models, particularly knockout mice, have been instrumental in understanding the physiological role of Rab28, especially in the context of retinal function and disease. Studies using Rab28 germline knockout mice have shown that these models recapitulate features of human cone-rod dystrophy 18 (CORD18), a severe inherited retinal dystrophy caused by mutations in the RAB28 gene. nih.gov
In Rab28-deficient mice, photoreceptor cones exhibit impaired disc shedding and phagocytosis by the retinal pigment epithelium (RPE). mdpi.comnih.gov This failure in the renewal process leads to the elongation of cone outer segments (OSs) and the formation of enlarged, balloon-like tips before degeneration occurs. nih.gov While membrane incorporation at the base of the OS continues, the inability to shed aged discs at the tip results in an accumulation of membranous material. nih.gov This accumulation is thought to jam the ciliary gate, potentially blocking the transport of molecules into the OS. nih.gov
Data from murine models indicate a significant reduction in cone phagosomes in the RPE of Rab28 knockout mice compared to wild-type controls, while rod phagosomes appear normal. nih.gov This suggests a specific role for Rab28 in cone outer segment maintenance and phagocytosis. nih.gov
Electrophysiological studies in Rab28 knockout mice have revealed reduced photopic b-waves (reflecting cone function) as early as 1 month of age, becoming nearly absent by 1 year, consistent with the progressive vision loss observed in human CORD18 patients. nih.gov
Rab28 in mice is localized in the cone basal body, ciliary rootlet, and RPE. mdpi.com It interacts with proteins such as phosphodiesterase 6 δ-subunit (PDE6D) and voltage-gated potassium channel subfamily J member 13 (KCNJ13). nih.gov Loss of PDE6D has been shown to prevent the delivery of Rab28 to outer segments. nih.gov
Murine Rab28 has three splice variants (V1, V2, and V3), which share exons 1-6 but differ in their C-termini. nih.gov Variants V1 and V2 contain a CAAX box sequence predicting farnesylation, while V3 has a shorter C-terminus and is not prenylated. nih.gov
Table 1: Phenotypes Observed in Rab28 Knockout Mice
| Phenotype | Observation in Rab28-/- Mice | Reference |
| Cone-rod dystrophy features | Recapitulates human CORD18 phenotype | nih.gov |
| Cone outer segment shedding | Impaired | mdpi.comnih.gov |
| RPE phagocytosis of cone OS | Defective; cone phagosomes almost absent | nih.gov |
| Cone outer segment morphology | Elongated, enlarged, balloon-like distal tips | nih.gov |
| Photopic ERG responses | Reduced at 1 month, nearly absent by 1 year | nih.gov |
| Rod phagosomes | Normal levels | nih.gov |
| Retinal degeneration | Progressive | nih.gov |
Unicellular Organisms (e.g., Trypanosoma brucei)
Trypanosoma brucei, a unicellular parasite, serves as a valuable model for studying fundamental membrane trafficking processes, including those involving Rab proteins. nih.govfieldlab.org Research in T. brucei has demonstrated that Rab28 (Tb927.6.3040) is located within the endosomal pathway and partially colocalizes with Vps23, a component of the ESCRT I complex. nih.govresearchgate.net
Rab28 in T. brucei is essential for the turnover of endocytosed proteins and for the delivery of protein cargo to lysosomes. nih.govresearchgate.netresearchgate.net Studies using RNA interference (RNAi) to deplete Rab28 have shown a decrease in the protein levels of ESCRT I (Vps23/28) and retromer (Vps26) components. nih.govresearchgate.netdntb.gov.ua This suggests that Rab28 acts as a regulator of these complexes, coordinating the activities of retromer-dependent trafficking and ESCRT-mediated degradative pathways. nih.govresearchgate.netdntb.gov.ua
Depletion of Rab28 in T. brucei also affects sensitivity to trypanosome lytic factor (TLF), an innate immune factor in human serum that is trafficked to the lysosome. nih.gov Silencing Rab28 significantly decreases the sensitivity of trypanosomes to TLF, indicating that Rab28 is important for the efficient delivery of TLF to the lysosome. nih.gov
Table 2: Rab28 Function in Trypanosoma brucei
| Function/Localization | Observation in T. brucei Research | Reference |
| Endosomal pathway localization | Present and partially colocalizes with Vps23 (ESCRT I) | nih.govresearchgate.net |
| Endocytosed protein turnover | Required | nih.govresearchgate.net |
| Lysosomal protein cargo delivery | Required | nih.govresearchgate.net |
| Regulation of ESCRT I and Retromer | Depletion of Rab28 decreases levels of Vps23/28 and Vps26; suggests a regulatory role | nih.govresearchgate.netdntb.gov.ua |
| Sensitivity to Trypanosome Lytic Factor | Depletion of Rab28 decreases sensitivity, indicating impaired lysosomal delivery of TLF | nih.gov |
Evolutionary Conservation and Divergence of Rab28 Protein
Phylogenetic Distribution and Conservation Across Eukaryotes
Rab28 is broadly conserved across vertebrates and eukaryotes generally, suggesting its function was acquired early in eukaryotic evolution frontiersin.org. Rab family proteins, including Rab28, are thought to have been present in the last eukaryotic common ancestor (LECA) researchgate.netnih.govpbsociety.org.plbiologists.comresearchgate.net. The presence of representatives of each Rab family in selected genomes indicates that divergence occurred before the emergence of eukaryotes rupress.org.
Studies on the evolution of Rab GTPases have revealed a large expansion of this protein family through gene duplication, particularly in vertebrates rupress.orgcsic.es. However, the distribution of Rab28 specifically shows a pattern of conservation that appears linked to the presence of cilia researchgate.netnih.govnih.gov. Rab28 and RabL4 (also known as IFT27), another Rab-like protein linked to intraflagellar transport (IFT), have phylogenetic distributions similar to that of cilia, suggesting a potential role for Rab28 in cilia formation or function researchgate.netnih.govnih.gov.
Rab28 orthologs have been identified in various eukaryotic lineages, including vertebrates (such as humans and zebrafish), nematodes (like C. elegans), and some protists (such as Trypanosoma brucei) arvojournals.orgfrontiersin.orgnih.govnih.gov. In plants, Rab28 has been identified in Zea mays (corn or maize) and the algae Micromonas ontosight.airesearchgate.net. However, Rab28 was found only in the algae Micromonas among the Archaeplastida studied in one analysis, suggesting potential losses in other plant lineages researchgate.netpbsociety.org.plresearchgate.net.
The conservation of Rab28's function is supported by studies in different organisms. For instance, Trypanosoma brucei Rab28 (Tb927.6.3040) was identified through screening the trypanosome genome for Ras- and Rab-like small GTPases, and evidence suggests that Rab orthologues broadly maintain similar functions across deep evolutionary time nih.gov.
Evolution of Rab28 Function in Relation to Cilia Evolution
Rab28 function appears closely related to the evolution and function of cilia, which are ancestral organelles present in the LECA and subsequently lost in some eukaryotic branches tandfonline.com. Several atypical Rabs, including Rab28 and Rabl2/4/5, are linked to IFT-related processes, potentially forming distinct cargo adaptor submodules of IFT-BBSome assemblies tandfonline.com. These GTPases seem to have co-evolved with the cilium and IFT and are typically absent in the genomes of organisms lacking cilia tandfonline.com.
Research in C. elegans has shown that RAB-28 is an IFT and BBSome-associated ciliary protein that regulates extracellular vesicle biogenesis in a subset of ciliated neurons frontiersin.org. In zebrafish, Rab28 localizes almost exclusively to photoreceptor outer segments, which are modified cilia frontiersin.org. This localization is partially dependent on GTP/GDP nucleotide binding frontiersin.org. Overexpression of predicted GTP-preferring RAB28 in C. elegans and zebrafish can lead to defects in cilia and sensory organs, further supporting a role in ciliary function frontiersin.org.
In mice, RAB28 functions in cilia and is required for the phagocytosis of discs in the outer segments of photoreceptors arvojournals.org. This mechanism may also be present in humans arvojournals.org. Studies on human RAB28 variants associated with cone-rod dystrophy (CORD18) have shown that these variants can prevent the proper localization of RAB28 to the primary cilium, highlighting the importance of its ciliary localization for photoreceptor function arvojournals.org.
The functional association of Rab28 with the BBSome and IFT in C. elegans suggests that it behaves as an IFT cargo via BBSome- and nucleotide binding-dependent mechanisms nih.govplos.org. While a rab-28 null allele in C. elegans showed seemingly normal cilium structure, sensory function, and IFT, overexpression of predicted active or inactive variants perturbed cilium and sensory pore morphogenesis and function nih.govplos.org. This indicates a complex role for Rab28 in ciliary processes.
Given its broad conservation in vertebrates and eukaryotes, Rab28 likely acquired its function related to the shedding of membrane from cilia early in vertebrate evolution frontiersin.org. The discovery of ectosome release as a conserved feature of cilia across different cell types and species supports a general role for Rab28 in this process frontiersin.org.
Patterns of Gene Loss and Expansion in Different Lineages
The evolution of the Rab family, including Rab28, is characterized by dynamic patterns of gene loss and expansion across different eukaryotic lineages plos.orgcsic.esresearchgate.netnih.gov. While gene duplication has led to a large expansion of the Rab family, particularly in metazoans, there have also been significant instances of gene loss plos.orgcsic.esresearchgate.netnih.govbiologists.com.
The putative LECA repertoire of Rabs was likely large, consisting of at least 20 members, consistent with the notion of a complex endomembrane system in the LECA researchgate.net. However, many extant eukaryotes have fewer Rabs than the LECA, with widespread losses occurring during diversification, potentially reflecting the loss of specific structures or processes like cilia or phagocytosis researchgate.netnih.gov.
In Archaeplastida, the ancestral set of Rabs included Rab28, but recurrent gene losses have significantly shaped Rab gene complements in this supergroup pbsociety.org.plresearchgate.net. For example, Rab28 was found only in the algae Micromonas among the Archaeplastida studied in one analysis researchgate.net.
In kinetoplastids, a significant proportion of the putative LECA repertoire of Rab proteins is conserved, but there have also been stepwise secondary losses within Rab cohorts in different lineages, particularly in African trypanosomes and phytomonads biologists.com.
The metazoan kingdom appears to have lost the fewest of the LECA Rabs, although individual phyla within metazoans have lost one or more nih.gov. The emergence of metazoan multicellularity was accompanied by a significant expansion and specialization of the secretory pathway, which likely involved changes in the Rab repertoire plos.orgresearchgate.net.
The phylogenetic profile of Rab28, being similar to that of RabL4 (IFT27), suggests that its pattern of loss or retention across lineages is linked to the presence or absence of cilia or flagella nih.gov. Organisms that are ciliated during at least one life stage are more likely to possess Rab28 orthologs nih.gov.
Data highlighting the presence or absence of Rab28 across a diverse sampling of eukaryotes would provide a clearer picture of its phylogenetic distribution and patterns of loss in different lineages.
Table: Phylogenetic Distribution of Rab28 (Conceptual)
| Eukaryotic Lineage | Presence of Rab28 | Notes |
| Vertebrates | Present | Broadly conserved frontiersin.org |
| C. elegans | Present | Expressed in ciliated neurons arvojournals.orgnih.gov |
| Trypanosoma | Present | Orthologue identified nih.gov |
| Archaeplastida | Present (some) | Found in Micromonas; losses in others researchgate.netpbsociety.org.plresearchgate.net |
| Fungi | Absent (likely) | Loss observed in fungal evolution researchgate.netnih.gov |
| Other Protists | Variable | Presence linked to cilia researchgate.netnih.govnih.gov |
Future Research Directions in Rab28 Protein Biology
Elucidating Undiscovered Effector Proteins and Regulatory Networks
Rab GTPases function as molecular switches by cycling between active (GTP-bound) and inactive (GDP-bound) states, interacting with specific effector proteins in their active form mdpi.comnih.gov. While some interactors of Rab28 have been identified, such as the prenyl-binding protein PDE6D and KCNJ13, a voltage-gated potassium channel, a comprehensive understanding of its effector proteins and the regulatory networks it participates in is still lacking nih.govfrontiersin.org. Future research should aim to identify the full repertoire of Rab28 effector proteins in different cellular contexts and organisms. This can be achieved through unbiased proteomic screens, yeast two-hybrid systems, and co-immunoprecipitation coupled with mass spectrometry, potentially using different nucleotide-bound forms of Rab28 to capture state-specific interactions nih.govnih.govresearchgate.net. Furthermore, identifying the complete set of Guanine (B1146940) Nucleotide Exchange Factors (GEFs) that activate Rab28 and GTPase-Activating Proteins (GAPs) that inactivate it is crucial for understanding how Rab28 activity is spatially and temporally controlled mdpi.comsemanticscholar.org. Elucidating these regulatory networks will provide critical insights into the specific membrane trafficking pathways and cellular processes governed by Rab28.
Deeper Understanding of Rab28’s Role in Non-Retinal Tissues
Although Rab28 is strongly associated with cone-rod dystrophy due to its expression in photoreceptors and retinal pigment epithelium, it is a ubiquitously expressed protein with potential roles in other tissues nih.govgenecards.orgthermofisher.comnih.gov. Studies in C. elegans have shown Rab28 function in sensory neuronal cilia beyond photoreceptor-like cells, regulating extracellular vesicle biogenesis in these neurons biorxiv.orgnih.govplos.org. This suggests that Rab28's function is not limited to the retina and may be important for ciliary processes and membrane trafficking in other ciliated tissues. Future research should investigate the localization, regulation, and function of Rab28 in various non-retinal tissues, particularly those affected in syndromic ciliopathies. This could involve tissue-specific knockout or knockdown studies, expression analysis, and functional assays to determine the precise roles of Rab28 in diverse cellular contexts and its potential contribution to extra-retinal phenotypes.
Mechanistic Insights into Rab28-Mediated Membrane Shedding
Research in mouse and zebrafish models has demonstrated a critical role for Rab28 in the shedding and phagocytosis of photoreceptor outer segments, a process essential for photoreceptor health nih.govfightingblindness.iefrontiersin.orgarvojournals.org. Rab28 deficiency leads to reduced outer segment shedding and accumulation of material nih.govfrontiersin.orgarvojournals.org. While the link between Rab28 and outer segment shedding is established, the precise molecular mechanisms by which Rab28 regulates this process are not fully understood nih.govarvojournals.org. Future studies should delve into the specific membrane trafficking events controlled by Rab28 that are required for outer segment shedding. This could involve investigating its interaction with proteins involved in vesicle formation, budding, and fusion at the apical tips of photoreceptors and the retinal pigment epithelium nih.gov. Live-cell imaging, advanced microscopy techniques, and biochemical reconstitution experiments can provide detailed mechanistic insights into how Rab28 facilitates membrane shedding and phagocytosis. The role of Rab28 in regulating extracellular vesicle biogenesis in other ciliated cells also warrants further investigation to determine if similar mechanisms are at play biorxiv.orgnih.gov.
Cross-talk Between Rab28 and Other Ciliopathy Proteins
Rab28 is classified as a ciliary protein, and mutations in RAB28 cause a form of cone-rod dystrophy, which is considered a ciliopathy nih.govgenecards.orgnih.govnih.govnih.gov. Rab28 has been shown to associate with the BBSome, a complex involved in ciliary transport and linked to Bardet-Biedl syndrome, another ciliopathy biorxiv.orgnih.govplos.orgresearchgate.net. This suggests potential functional interactions and cross-talk between Rab28 and other proteins implicated in ciliopathies. Future research should explore the extent and nature of the interactions between Rab28 and other known ciliopathy proteins nih.govresearchgate.net. This could involve investigating whether mutations in RAB28 modify the phenotypes associated with mutations in other ciliopathy genes, and vice versa, using genetic crosses in model organisms nih.gov. Furthermore, biochemical and cell biological studies are needed to determine if Rab28 directly interacts with or influences the localization and function of other ciliary and ciliopathy-associated proteins nih.govplos.orgarvojournals.org. Understanding this cross-talk will provide a more complete picture of the complex molecular networks underlying ciliary function and ciliopathic diseases.
Development of Advanced in vitro and in vivo Models
While existing animal models like C. elegans, zebrafish, and mice have been invaluable in studying Rab28 function, there is a continuous need for more sophisticated models to fully recapitulate the complexities of human Rab28-associated diseases nih.govfrontiersin.orgarvojournals.orgplos.orgresearchgate.net. Future research should focus on developing advanced in vitro models, such as induced pluripotent stem cell (iPSC)-derived photoreceptor and retinal pigment epithelium cells from patients with RAB28 mutations frontiersin.org. These models can provide a human-specific cellular context to study disease mechanisms and test potential therapeutic strategies. Furthermore, the development of more refined in vivo models, such as conditional knockout mice or zebrafish lines allowing for temporal and cell-type specific manipulation of Rab28 expression, would be beneficial for dissecting the precise roles of Rab28 in different retinal cell types and at various developmental stages researchgate.net. Gene editing technologies like CRISPR/Cas9 can also be utilized to create models with specific patient-relevant mutations to study their impact on Rab28 function and disease pathogenesis frontiersin.org. These advanced models will be crucial for gaining deeper insights into Rab28 biology and for the preclinical testing of novel therapies, including gene therapy approaches fightingblindness.ieresearchgate.net.
Q & A
Q. What is the primary cellular localization of Rab28 in vertebrate photoreceptors, and how is this determined experimentally?
Rab28 localizes predominantly to the outer segments (OS) of cone photoreceptors in zebrafish, as shown by transgenic reporter models and immunofluorescence . To validate localization, researchers generate rab28-eGFP transgenic lines and perform confocal microscopy. The OS-specific signal persists even under GTP/GDP-binding mutations, suggesting partial nucleotide-independent targeting .
Q. What standard methodologies are used to generate rab28 knockout models in zebrafish?
CRISPR-Cas9 mutagenesis is employed:
- sgRNA design : Tools like ZiFiT Targeter (v4.2) identify exon 2 of rab28 for disruption, validated by PCR and sequencing .
- Microinjection : Cas9-sgRNA ribonucleoprotein particles (RNPs) are injected into one-cell-stage embryos. Germline transmission is confirmed via PCR genotyping of P0 adults .
- Phenotypic validation : Homozygous mutants (e.g., rab28ucd7 and rab28ucd8) show truncated transcripts via RT-PCR and nonsense-mediated decay .
Q. How does Rab28 deficiency affect photoreceptor outer segment (OS) dynamics?
Zebrafish rab28 null mutants exhibit reduced OS shedding at ≥1 month post-fertilization (mpf), confirmed by quantifying phagocytic material in retinal pigment epithelium (RPE). However, retinal degeneration is absent up to 12 mpf, suggesting Rab28’s role is specific to OS turnover .
Advanced Research Questions
Q. How can researchers resolve contradictions in Rab28’s nucleotide-dependent interactions with Pde6d?
Conflict : IP-MS data show GTP-binding enhances Rab28-Pde6d interaction, but western blots under GTPγS/GDP treatment show no difference . Methodological reconciliation :
Q. What proteomic approaches identify Rab28 interactors in photoreceptors, and what functional insights do they provide?
IP-MS workflow :
- Bait design : Express eGFP-tagged Rab28 (wild-type and mutants Q72L/T26N) in cones.
- Pull-down : Use anti-GFP antibodies on whole-eye lysates.
- MS analysis : Identify enriched proteins (e.g., opsins, PDE6c, mitochondrial transporters) . Functional implications :
- Rab28 interacts with phototransduction proteins (e.g., Gucy2d), suggesting roles in OS protein trafficking .
- Mitochondrial interactors (e.g., Slc25a11) hint at Rab28’s involvement in metabolic coupling between OS and inner segments .
Q. How do Rab28 isoforms (e.g., RAB28S vs. RAB28L) influence functional divergence across species?
Isoform generation : Alternative splicing in humans produces isoforms with distinct C-terminal farnesylation motifs, while zebrafish has a single isoform homologous to RAB28S . Functional assays :
Q. What mechanisms underlie Rab28’s cross-talk with NF-κB in endothelial cells (ECs)?
AngII stimulation : Upregulates Rab28 in ECs, promoting NF-κB nuclear translocation. Co-localization is confirmed via immunofluorescence and co-IP . Functional impact : Rab28 knockdown reduces EC proliferation and enhances apoptosis, suggesting Rab28-NF-κB signaling regulates vascular homeostasis .
Methodological Considerations
Q. How can researchers model Rab28-associated cone-rod dystrophy (CRD) in animals?
- Zebrafish : Use rab28 mutants to study OS shedding defects without degeneration, mimicking early-stage CRD .
- Mice : Generate Rab28 knockouts to validate conserved roles in disc shedding and phagocytosis .
- Humanized models : Introduce patient-derived RAB28 variants (e.g., CRD-linked mutations) into zebrafish for functional rescue assays .
Q. What strategies address species-specific differences in Rab28 function?
- Cross-species IP-MS : Compare interactomes of human and zebrafish Rab28 to identify conserved pathways (e.g., phototransduction) vs. species-specific partners .
- Structural modeling : Use I-TASSER to predict Rab28 conformations and assess GTP-binding pocket conservation .
Data Interpretation Challenges
Q. How should researchers interpret Rab28’s dual roles in photoreceptors and non-retinal tissues (e.g., endothelial cells)?
Tissue-specific interactomes : Perform tissue-specific IP-MS (e.g., retina vs. vascular endothelia) to distinguish context-dependent partners . Functional assays : Compare phenotypes in tissue-specific rab28 knockouts (e.g., photoreceptor vs. EC Cre lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
